N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-[3-(2-morpholin-4-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-3-2-4-14(11-13)18-10-7-16-5-8-17-9-6-16/h2-4,11,15H,5-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONZMUSMQJGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428743 | |
| Record name | N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-10-7 | |
| Record name | N-Methyl-3-[2-(4-morpholinyl)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This tertiary amine incorporates three key structural motifs: a secondary N-methylbenzylamine core, a flexible morpholinoethoxy side chain, and a meta-substituted aromatic ring. The presence of the morpholine group, a common scaffold in medicinal chemistry, suggests its potential utility as a building block in the development of novel pharmaceutical agents[1]. This document is intended for researchers and professionals in drug development and synthetic organic chemistry, offering insights into its synthesis, spectral properties, reactivity, and safe handling.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule whose properties are derived from its constituent functional groups. The tertiary amine center imparts basicity, while the morpholine and ether linkages provide hydrogen bond accepting capabilities and influence solubility.
Caption: Proposed synthetic workflow via reductive amination.
Detailed Experimental Protocol
Expertise & Causality: This protocol employs Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike the more reactive NaBH₄, NaBH(OAc)₃ is a milder, more selective reagent that can be used in a one-pot reaction. It is particularly effective for the reductive amination of aldehydes as it does not readily reduce the aldehyde starting material, minimizing side reactions like alcohol formation. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the organic reactants while being immiscible with the aqueous solutions used during workup.
Protocol:
-
Reaction Setup: To a solution of 3-(2-morpholinoethoxy)benzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add a solution of methylamine (1.2 eq, typically as a solution in THF or EtOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Caution: The addition may be slightly exothermic.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the final product.
Spectral Analysis and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. While experimental data is not published, a predictive analysis based on the molecular structure provides a reliable characterization framework.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton set.
Caption: Relationship between molecular fragments and predicted ¹H NMR signals.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| Aromatic (Ar-H) | 6.80 - 7.30 | m | 4H | Protons on the benzene ring, with shifts influenced by the electron-donating ether and electron-withdrawing benzylamine groups. |
| O-CH₂ -CH₂-N (Ethoxy) | ~ 4.15 | t | 2H | Methylene group adjacent to the deshielding aromatic ether oxygen. |
| O-CH₂-CH₂ -N (Ethoxy) | ~ 2.85 | t | 2H | Methylene group adjacent to the morpholine nitrogen. |
| Benzylic (Ar-CH₂ -N) | ~ 3.55 | s | 2H | Benzylic protons adjacent to the secondary amine nitrogen. |
| Morpholine (O-CH₂ ) | ~ 3.72 | t | 4H | Protons on carbons adjacent to the morpholine oxygen atom. |
| Morpholine (N-CH₂ ) | ~ 2.58 | t | 4H | Protons on carbons adjacent to the morpholine nitrogen atom. |
| N-Methyl (N-CH₃ ) | ~ 2.25 | s | 3H | Methyl group attached to the benzylamine nitrogen. |
Note: 't' = triplet, 's' = singlet, 'm' = multiplet. These predictions are based on standard chemical shift values for similar functional groups.[2][3]
Predicted ¹³C NMR and Mass Spectrometry
-
¹³C NMR: The carbon spectrum would complement the ¹H NMR data, showing distinct signals for all 14 carbons. Key signals would include the aromatic carbons (110-160 ppm), the benzylic carbon (~58 ppm), the N-methyl carbon (~35 ppm), and the various methylene carbons of the morpholinoethoxy chain (50-70 ppm).
-
Mass Spectrometry (EI): Electron ionization would likely lead to fragmentation. A key fragment would be the tropylium ion at m/z 91, characteristic of benzyl groups. Another prominent cleavage would be between the benzylic carbon and the nitrogen, yielding a fragment corresponding to the 3-(2-morpholinoethoxy)benzyl cation. The molecular ion peak (M⁺) at m/z 250 would also be expected.
Reactivity, Stability, and Safety
Chemical Reactivity
The molecule's reactivity is centered around the two tertiary amine nitrogens, which are basic and nucleophilic.
-
Salt Formation: Reacts readily with acids to form ammonium salts, which may be water-soluble.
-
Alkylation: The N-methylbenzylamine nitrogen can be further alkylated, though this is sterically hindered.
-
Oxidation: The tertiary amines are susceptible to oxidation.
Stability and Storage
Based on related benzylamine and morpholine compounds, this product is expected to be stable under standard ambient conditions. However, like many amines, it may be sensitive to air and light over long periods.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Safety and Handling
No specific toxicology data is available for this compound. However, based on the safety profiles of structurally related amines, appropriate precautions are mandatory.[4][5][6]
-
Hazard Classification (Predicted): Likely to be classified as causing skin corrosion/burns and serious eye damage. May be harmful if swallowed or in contact with skin.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors.
-
First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, do NOT induce vomiting and seek immediate medical attention.[4]
Potential Applications
The primary application for this compound is as a specialized building block or intermediate in organic synthesis.[7][8] The combination of the benzylamine scaffold and the morpholine moiety makes it a valuable precursor for creating more complex molecules, particularly in the field of medicinal chemistry, where the morpholine ring is a privileged structure known to improve pharmacokinetic properties.[1]
Conclusion
This compound is a multifaceted chemical intermediate with significant potential for synthetic applications. This guide has outlined its core chemical and physical identity, proposed a robust and logical synthetic protocol, and provided a predictive framework for its spectral characterization. Understanding its reactivity and adhering to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
References
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PubChem. N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Available at: [Link].
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PubChem. Benzyl-(3-morpholin-4-yl-propyl)-amine. National Center for Biotechnology Information. Available at: [Link].
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PharmaCompass. N-methyl benzyl amine Drug Information, Uses, Side Effects. Available at: [Link].
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An In-Depth Technical Guide to the Synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, a tertiary amine of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. Two primary synthetic routes are detailed, each involving a sequence of well-established chemical transformations. This document elucidates the rationale behind the selection of reagents and reaction conditions, provides detailed step-by-step experimental protocols, and offers insights into the practical execution of the syntheses. The information presented is a synthesis of established chemical principles and analogous procedures from the scientific literature, providing a robust framework for the laboratory preparation of the target compound.
Introduction
This compound incorporates several structural motifs that are prevalent in pharmacologically active molecules. The benzylamine core is a common scaffold in numerous drug candidates, while the morpholine moiety is often introduced to improve aqueous solubility and pharmacokinetic properties. The ether linkage provides conformational flexibility, which can be crucial for optimal binding to biological targets. A reliable and scalable synthesis of this compound is therefore of significant interest for further investigation of its potential therapeutic applications.
This guide explores two logical and convergent synthetic strategies for the preparation of this compound, starting from the readily available precursor, 3-hydroxybenzaldehyde.
Synthetic Pathway A: Etherification Followed by Reductive Amination
This pathway commences with the etherification of 3-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine, followed by the reductive amination of the resulting aldehyde with methylamine.
Caption: Pathway A: Synthesis via an aldehyde intermediate.
Step A1: Synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde
This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the chloride from 4-(2-chloroethyl)morpholine in an SN2 reaction.
Rationale for Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the phenol without being overly reactive towards the aldehyde functionality.[1]
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[1]
-
Temperature: Elevated temperature (e.g., 80-90 °C) is typically required to drive the reaction to completion in a reasonable timeframe.[1]
Experimental Protocol: Synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product may precipitate as a solid, which can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step A2: Reductive Amination to this compound
Reductive amination is a highly efficient method for the synthesis of amines. It proceeds via the in-situ formation of an imine from the aldehyde and methylamine, which is then reduced to the target amine.
Rationale for Experimental Choices:
-
Amine Source: A solution of methylamine in a suitable solvent (e.g., methanol or THF) is used.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of imines in the presence of aldehydes, although it is often added after a period of imine formation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice as it is less likely to reduce the starting aldehyde.
-
Solvent: Methanol is a common solvent for reductive aminations using sodium borohydride.[1]
Experimental Protocol: Reductive Amination
-
Dissolve 3-(2-morpholin-4-ylethoxy)benzaldehyde (1.0 eq) in methanol.
-
Add a solution of methylamine (1.5-2.0 eq) in methanol or THF.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Pathway B: Reductive Amination Followed by Etherification
This alternative route begins with the reductive amination of 3-hydroxybenzaldehyde to form N-methyl-N-(3-hydroxybenzyl)amine, which is then subjected to etherification.
Caption: Pathway B: Synthesis via a benzylamine intermediate.
Step B1: Synthesis of N-Methyl-N-(3-hydroxybenzyl)amine
This initial step is a direct reductive amination of 3-hydroxybenzaldehyde with methylamine.
Rationale for Experimental Choices:
-
The conditions are similar to those described in Step A2, with the key difference being the substrate. The presence of the free phenolic hydroxyl group may require careful selection of the reducing agent to avoid side reactions, although NaBH₄ is generally compatible.
Experimental Protocol: Synthesis of N-Methyl-N-(3-hydroxybenzyl)amine
-
Follow the reductive amination protocol as described in Step A2, using 3-hydroxybenzaldehyde as the starting material.
-
Careful pH control during work-up may be necessary due to the amphoteric nature of the product.
Step B2: Etherification to this compound
The final step is a Williamson ether synthesis, analogous to Step A1.
Rationale for Experimental Choices:
-
The conditions are similar to those outlined in Step A1. The secondary amine in the starting material is generally less nucleophilic than the phenoxide, so selective O-alkylation is expected.
Experimental Protocol: Etherification
-
Follow the Williamson ether synthesis protocol as described in Step A1, using N-methyl-N-(3-hydroxybenzyl)amine as the starting material.
-
The basic conditions of the reaction will deprotonate the phenol, allowing for the nucleophilic attack on 4-(2-chloroethyl)morpholine.
-
The final product is a tertiary amine, and purification may be achieved by column chromatography.
Comparison of Synthetic Pathways and Data Summary
| Step | Reaction Type | Starting Material | Key Reagents | Expected Yield |
| Pathway A | ||||
| A1 | Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | 4-(2-chloroethyl)morpholine, K₂CO₃ | High |
| A2 | Reductive Amination | 3-(2-Morpholinoethoxy)benzaldehyde | Methylamine, NaBH₄ | Good to High |
| Pathway B | ||||
| B1 | Reductive Amination | 3-Hydroxybenzaldehyde | Methylamine, NaBH₄ | Good to High |
| B2 | Williamson Ether Synthesis | N-Methyl-N-(3-hydroxybenzyl)amine | 4-(2-chloroethyl)morpholine, K₂CO₃ | High |
Both pathways are viable and utilize common, well-understood reactions. The choice between them may depend on the ease of purification of the intermediates and the overall yield. Pathway A may be advantageous as the aldehyde intermediate is often a crystalline solid, which can be easier to purify than the amino-alcohol intermediate of Pathway B.
Conclusion
This technical guide has outlined two robust and practical synthetic pathways for the preparation of this compound. By providing detailed experimental protocols and a rationale for the chosen methodologies, this document serves as a valuable resource for chemists in the pharmaceutical and related industries. The described syntheses are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scale-up requirements.
References
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Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde. Eureka. Available at: [Link]
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Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Molecules, 6(3), M199. Available at: [Link]
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Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-172. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PubMed Central. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N-methyl-. NIST WebBook. Available at: [Link]
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ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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Whitepaper: Elucidating the Potential Mechanism of Action of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
An in-depth technical guide by a Senior Application Scientist.
Abstract: N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is a molecule with a chemical structure suggestive of potential psychoactive or cardiovascular properties; however, its specific biological targets and mechanism of action remain uncharacterized in publicly available scientific literature. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate the pharmacological profile of this compound. Grounded in established drug discovery principles, this document outlines a series of in silico, in vitro, and cellular assays designed to identify molecular targets, characterize functional activity, and elucidate downstream signaling pathways. The methodologies described herein are designed to be self-validating, ensuring a rigorous and evidence-based approach to defining the compound's mechanism of action.
Part 1: Structural Analysis and Hypothesis Generation
A preliminary analysis of this compound's structure reveals several key pharmacophores that can inform a hypothesis-driven investigation.
-
Morpholine Ring: This moiety is present in numerous approved drugs. For instance, the morpholine ring in the antidepressant Moclobemide is a key feature, and Reboxetine, a norepinephrine reuptake inhibitor, also contains this structure.
-
Benzylamine Core: The benzylamine scaffold is a common feature in many centrally-acting compounds, including stimulants and certain classes of antidepressants.
-
Ethoxy Linker: The flexible ethoxy linker connects the morpholine and benzyl moieties, influencing the compound's spatial conformation and ability to fit into receptor binding pockets.
Given these structural elements, it is plausible that this compound interacts with monoamine transporters (such as those for serotonin, norepinephrine, or dopamine) or G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.
Part 2: Target Identification and Validation Workflow
The initial and most critical phase is to identify the specific molecular target(s) of the compound. A tiered approach, starting with broad screening and moving to specific validation, is recommended.
In Silico Profiling (Computational Prediction)
Before committing to resource-intensive wet lab experiments, computational methods can predict potential targets based on structural similarity to known ligands.
Protocol 1: Similarity-Based Virtual Screening
-
Obtain Compound Structure: Generate a 3D conformer of this compound from its SMILES string (CN(Cc1cccc(OCC[N+]2CCOCC2)c1)).
-
Select Target Databases: Utilize databases such as ChEMBL and PubChem, which contain vast libraries of compounds with known biological activities.
-
Perform 2D/3D Similarity Search: Use algorithms like Tanimoto similarity (for 2D fingerprints) or shape-based similarity (for 3D conformers) to find known compounds with similar structures.
-
Analyze Hits: Compile a list of the top matching compounds and their documented primary targets. This will generate a preliminary list of potential targets for our compound of interest.
-
Prioritize Targets: Rank the potential targets based on the frequency and similarity scores of the hits. For example, if multiple high-similarity compounds are known ligands for the serotonin transporter (SERT), then SERT becomes a high-priority candidate for experimental validation.
In Vitro Broad Panel Screening
The next step is to experimentally screen the compound against a large panel of receptors, transporters, and enzymes to identify binding interactions empirically.
Protocol 2: Radioligand Binding Assay Panel
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of at least 40-50 common CNS targets. These panels use radioligand binding assays to measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from its target.
-
Data Analysis: The primary output is the percent inhibition (%I) at a given concentration (typically 1-10 µM).
-
Hit Identification: Any target showing significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.
Data Presentation: Representative Binding Screen Results
| Target | Compound Concentration | % Inhibition | Priority for Follow-up |
| Serotonin Transporter (SERT) | 10 µM | 85% | High |
| Norepinephrine Transporter (NET) | 10 µM | 72% | High |
| Dopamine Transporter (DAT) | 10 µM | 15% | Low |
| Sigma-1 Receptor | 10 µM | 68% | Medium |
| M1 Muscarinic Receptor | 10 µM | 5% | Low |
This is a hypothetical data table for illustrative purposes.
Affinity and Selectivity Determination
Once primary targets are identified, the next step is to quantify the binding affinity (how tightly the compound binds) and its selectivity (whether it prefers one target over others).
Protocol 3: Concentration-Response Binding Assays
-
Assay Setup: For each "hit" target (e.g., SERT, NET), set up a competitive binding assay using membranes prepared from cells expressing the target protein and a specific radioligand.
-
Serial Dilution: Create a series of dilutions of the this compound compound, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Incubation and Measurement: Incubate the membranes, radioligand, and varying concentrations of the test compound. After reaching equilibrium, measure the amount of bound radioactivity.
-
Data Analysis: Plot the percent displacement of the radioligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of binding).
-
Calculate Ki: Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Workflow for Target Identification and Validation
Deconvoluting the Mechanism: A Guide to Target Identification for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
An In-Depth Technical Guide
Abstract
Introduction: The "What" and the "Why"
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (hereafter referred to as 'Compound MMB') is a synthetic small molecule with a distinct chemical architecture. While its biological effects may be observable in phenotypic screens (e.g., cell viability, pathway modulation), the specific protein interactions responsible for these effects are unknown. The primary goal of a target deconvolution campaign is to definitively identify the direct binding partner(s) of Compound MMB, thereby illuminating its mechanism of action (MOA).
A well-defined MOA is the bedrock of any successful drug development program. It allows for:
-
Structure-Activity Relationship (SAR) Studies: Rational chemical modifications to improve efficacy and reduce off-target effects.
-
Biomarker Development: Identifying patient populations most likely to respond to the drug.
-
Safety and Toxicology Assessment: Predicting potential side effects based on target biology.
-
Intellectual Property: Strengthening patent claims by defining a novel mechanism.
This guide outlines a logical progression from hypothesis generation to definitive validation, ensuring that each step builds upon the last to create a cohesive and compelling body of evidence.
Phase 1: In Silico Target Prediction - Focusing the Search
Before committing to resource-intensive wet lab experiments, computational methods can effectively narrow the vast search space of the human proteome. This initial phase aims to generate a tractable list of high-probability candidate targets.
Rationale and Strategy
The core principle is to leverage existing knowledge. We will use the chemical structure of Compound MMB to query databases of known ligands and their targets. The hypothesis is that structurally similar molecules may bind to similar proteins.
-
Ligand-Based Virtual Screening: This approach does not require a protein structure. It involves calculating a "fingerprint" of Compound MMB based on its physicochemical properties and comparing it to the fingerprints of millions of compounds in databases like ChEMBL. A high similarity score to a known drug or probe suggests that Compound MMB may share its target.
-
Pharmacophore Modeling: If a small set of molecules with similar activity to Compound MMB is known, a 3D pharmacophore model can be built. This model represents the essential spatial arrangement of chemical features required for activity, which can then be used to screen for proteins with complementary binding pockets.
Experimental Workflow: Ligand-Based Screening
The following diagram illustrates the workflow for identifying potential targets using similarity searching.
Caption: Workflow for Ligand-Based Virtual Screening.
Phase 2: Chemical Probe Synthesis - Creating the Tool for Discovery
To experimentally "pull" the target protein out of a complex cellular mixture, we must first convert Compound MMB into a specialized tool known as a chemical probe. This is arguably the most critical step, as a poorly designed probe can lead to misleading results.
Rationale and Design Principles
A chemical probe is a modified version of the parent compound (the "warhead") that incorporates two additional features: a linker and a tag .
-
The Warhead: This is Compound MMB itself. The primary directive is that the modifications must not significantly diminish the compound's binding affinity for its native target.
-
The Linker: A chemically stable chain (e.g., polyethylene glycol or an alkyl chain) that physically separates the warhead from the tag. This minimizes the risk of the tag sterically hindering the warhead's interaction with the target protein.
-
The Tag: This functional group enables the subsequent experiment. For affinity purification, a biotin tag is the gold standard due to its incredibly high affinity for streptavidin. For target visualization, a fluorescent tag (e.g., a fluorophore) might be used.
The point of attachment for the linker is crucial. It should be at a position on the warhead that, based on preliminary SAR, is not essential for its biological activity.
Synthetic Strategy Diagram
Caption: Logic flow for designing a biotinylated chemical probe.
Phase 3: Affinity Purification-Mass Spectrometry (AP-MS) - Identifying the Binding Partners
With a validated chemical probe in hand, we can now perform the core discovery experiment. AP-MS uses the probe to selectively isolate the target protein(s) and its binding partners from a cell lysate, which are then identified using high-resolution mass spectrometry.
The Principle of Selectivity
The strength of this technique lies in its control experiments. By comparing the proteins captured by the biotinylated probe to those captured by a negative control, we can distinguish specific interactors from non-specific background proteins that bind to the beads or the linker. A crucial control is a competition experiment, where the lysate is pre-incubated with an excess of the original, unmodified Compound MMB. A true target's binding to the probe will be outcompeted, leading to its disappearance or significant reduction in the mass spectrometry results.
Detailed Experimental Protocol: AP-MS
1. Cell Lysis:
-
Culture cells of interest (e.g., a cell line where Compound MMB shows a potent effect) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).
2. Affinity Pulldown:
-
Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C to remove non-specific binders.
-
Divide the pre-cleared lysate into three experimental arms:
- (A) Active Probe: Incubate with the biotinylated Compound MMB probe.
- (B) Competition Control: Pre-incubate with a 100-fold molar excess of free Compound MMB for 1 hour before adding the biotinylated probe.
- (C) Negative Control: Incubate with biotin alone or a structurally similar but inactive compound that is also biotinylated.
-
Incubate lysates with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the probe-protein complexes.
3. Washing and Elution:
-
Wash the beads extensively (5-7 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by on-bead digestion with trypsin.
4. Mass Spectrometry Analysis:
-
The eluted proteins are resolved by SDS-PAGE and subjected to in-gel tryptic digestion, or the on-bead digest is collected directly.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap).
-
The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the proteins.
Data Analysis and Interpretation
The output is a list of identified proteins for each condition. Quantitative analysis, often using label-free quantification (LFQ) intensity values, is key.
Table 1: Example AP-MS Quantitative Data
| Protein ID | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Change (Probe/Competition) |
| P04637 | TP53 | 1.2E+08 | 1.1E+08 | 1.1 |
| Q13547 | MAPK14 | 5.6E+09 | 2.1E+07 | 266.7 |
| P62258 | GRB2 | 8.9E+07 | 7.5E+07 | 1.2 |
| P27361 | SRC | 3.1E+09 | 5.5E+07 | 56.4 |
| P63000 | ACTB | 9.5E+10 | 9.4E+10 | 1.0 |
Data is hypothetical for illustrative purposes.
A high-confidence "hit" is a protein that is highly abundant in the active probe sample but significantly diminished in the competition control sample (e.g., MAPK14 and SRC in the table above).
Phase 4: Target Validation - From Candidate to Confirmed Target
The list of hits from AP-MS is a list of putative targets. Each high-confidence candidate must be rigorously validated through orthogonal, probe-independent methods to confirm a direct and functionally relevant interaction.
Biophysical Validation: Confirming Direct Binding
These methods test the direct physical interaction between Compound MMB and the purified candidate protein.
-
Surface Plasmon Resonance (SPR): An industry standard for quantifying binding kinetics. The purified protein is immobilized on a sensor chip, and Compound MMB is flowed over the surface at various concentrations. The binding and dissociation are measured in real-time, yielding equilibrium dissociation constants (KD), providing definitive proof of a direct interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).
Cellular Target Engagement: Proving Interaction in a Live Cell Context
It's crucial to confirm that the compound engages its target in the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that a protein becomes more stable to heat denaturation when its ligand is bound.
-
Protocol:
-
Treat intact cells with Compound MMB or a vehicle control.
-
Heat aliquots of the cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the soluble candidate protein remaining at each temperature using Western blotting or mass spectrometry.
-
-
Result: A positive result is a "thermal shift," where the protein's melting curve shifts to a higher temperature in the presence of Compound MMB, indicating stabilization due to binding.
-
Caption: A multi-pronged approach for validating candidate targets.
Functional Validation: Linking Target to Phenotype
The final step is to demonstrate that engaging the validated target is responsible for the compound's observed biological effect.
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If Compound MMB loses its phenotypic effect in these modified cells, it provides strong evidence that the target is required for its activity.
Conclusion
The identification of this compound's target is not a linear process but an iterative cycle of hypothesis, experimentation, and validation. By integrating computational predictions with robust chemical biology techniques and rigorous biophysical and cellular validation, we can move from an unknown compound to one with a well-defined mechanism of action. This systematic approach minimizes the risk of pursuing false leads and builds the strong, multi-faceted evidence package required for advancing a compound into a successful drug development pipeline. The confirmed target opens the door to understanding disease biology, developing more potent molecules, and ultimately, creating new therapeutics.
References
-
Title: The ChEMBL Bioactivity Database: An Update. Source: Nucleic Acids Research, 2014. URL: [Link]
-
Title: How the biotin-avidin complex has advanced medical science. Source: Expert Review of Molecular Diagnostics, 2016. URL: [Link]
-
Title: Surface plasmon resonance (SPR) for the characterization of biomolecular interactions: A tutorial. Source: Journal of Visualized Experiments (JoVE), 2018. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols, 2014. URL: [Link]
An In-Depth Technical Guide to the Synthesis and Screening of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine Analogues
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine and its analogues. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in a wide range of biological activities.[1][2][3][4] This guide details a robust synthetic strategy centered around key reactions such as the Williamson ether synthesis and reductive amination. Furthermore, it outlines a systematic approach to the biological screening of these synthesized analogues, with a focus on high-throughput assays for G protein-coupled receptors (GPCRs) and monoamine transporters, as well as specific assays for monoamine oxidase (MAO) inhibition. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.
Part 1: Introduction to Pharmacological Significance
The morpholine heterocycle is a cornerstone in modern drug discovery, frequently incorporated into molecular designs to enhance biological activity and improve pharmacokinetic profiles.[1] Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.[5] The core structure of this compound combines this valuable heterocycle with a flexible benzylamine framework, suggesting potential interactions with a variety of biological targets. These may include G protein-coupled receptors (GPCRs), which are the largest family of cell surface receptors and the target of a significant portion of approved drugs.[6][7] Additionally, the structural similarity to endogenous monoamines suggests that these analogues could interact with monoamine transporters or enzymes involved in their metabolism, such as monoamine oxidases (MAO).[8][9]
Part 2: Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, breaks it down into readily available starting materials. The primary disconnection is at the benzylic carbon-nitrogen bond, which can be formed via reductive amination. This reveals 3-(2-morpholin-4-ylethoxy)benzaldehyde and N-methylamine as key precursors. A second disconnection at the ether linkage points to 3-hydroxybenzaldehyde and a suitable 2-morpholinoethyl halide as the initial building blocks.
The forward synthetic strategy, therefore, involves a two-step sequence:
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting 3-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine in the presence of a suitable base.
-
Reductive Amination: Condensation of the resulting aldehyde with N-methylamine to form an imine, which is subsequently reduced in situ to the desired secondary amine.[10][11]
Part 3: Synthesis of Key Intermediates and the Core Molecule
This section provides detailed protocols for the synthesis of the core molecule. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Section 3.1: Synthesis of 3-(2-morpholin-4-ylethoxy)benzaldehyde
This procedure details the etherification of 3-hydroxybenzaldehyde. The choice of a strong base, such as potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on the alkyl halide.
Experimental Protocol:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq.) and potassium iodide (0.1 eq.) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-morpholin-4-ylethoxy)benzaldehyde.
Section 3.2: Synthesis of this compound
This step employs a one-pot reductive amination protocol. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of iminium ions in the presence of aldehydes.[12]
Experimental Protocol:
-
Dissolve 3-(2-morpholin-4-ylethoxy)benzaldehyde (1.0 eq.) in 1,2-dichloroethane.
-
Add a solution of methylamine (2.0 M in THF, 1.2 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Part 4: Analogue Synthesis Strategies
To explore the structure-activity relationship (SAR), analogues of the core molecule can be synthesized by modifying the starting materials.
| Modification Site | Strategy | Example Starting Materials |
| Amine Component | Use different primary or secondary amines in the reductive amination step. | Ethylamine, propylamine, dimethylamine, piperidine |
| Morpholine Ring | Utilize alternative amino alcohols in the initial etherification step. | N-methylpiperazine, thiomorpholine, N-phenylpiperazine |
| Benzyl Ring | Start with substituted 3-hydroxybenzaldehydes. | 2-fluoro-3-hydroxybenzaldehyde, 5-methoxy-3-hydroxybenzaldehyde |
Part 5: High-Throughput Screening and Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the synthesized analogues.
Section 5.1: Primary Screening: Identifying Biological Targets
High-throughput screening (HTS) is essential for rapidly assessing the biological activity of a library of compounds against a panel of potential targets.[6][13]
GPCR Screening:
G protein-coupled receptors are a major class of drug targets.[7][14] Cell-based functional assays that measure the downstream effects of receptor activation, such as changes in intracellular second messenger levels (e.g., cAMP or Ca2+), are commonly employed.[7][15]
Protocol: Generic GPCR Functional Assay (Calcium Flux)
-
Plate cells stably expressing the target GPCR in a 384-well microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the synthesized compounds at various concentrations.
-
Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium levels.
-
Include appropriate positive and negative controls.
Monoamine Transporter Inhibition:
Radiotracer binding and uptake inhibition assays are the gold standard for assessing interactions with monoamine transporters.[8]
Protocol: Cell-Based Uptake Inhibition Assay
-
Culture cells expressing the target monoamine transporter (e.g., DAT, SERT, NET) in 96-well plates.[8]
-
Wash the cells with Krebs-HEPES buffer (KHB).
-
Pre-incubate the cells with various concentrations of the test compounds for 5-10 minutes.
-
Initiate uptake by adding a buffer containing a fixed concentration of a radiolabeled substrate (e.g., [3H]-dopamine).[8]
-
Terminate the uptake after a short incubation period (1-5 minutes) by rapid washing with ice-cold KHB.[8]
-
Lyse the cells and quantify the amount of radiolabeled substrate taken up using a scintillation counter.
Section 5.2: Secondary Screening: Elucidating Mechanism of Action
Compounds identified as "hits" in the primary screens should be further evaluated in more specific assays to confirm their activity and elucidate their mechanism of action.
Monoamine Oxidase (MAO) Inhibition Assays:
MAO-A and MAO-B are important enzymes in the metabolism of monoamine neurotransmitters and are targets for drugs treating depression and neurodegenerative diseases.[9][16]
Protocol: Fluorometric MAO-B Inhibitor Screening
-
This assay is based on the detection of H2O2, a byproduct of the oxidative deamination of MAO substrates.[17]
-
In a 96-well plate, add MAO-B enzyme, a suitable substrate, and a fluorescence probe that reacts with H2O2.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) to determine the amount of H2O2 produced.[17]
-
A decrease in fluorescence compared to the control indicates inhibition of MAO-B.
Section 5.3: Data Analysis and Interpretation
The results from the screening assays should be used to determine the potency of the compounds, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This data is then used to establish a structure-activity relationship (SAR), which guides the design of more potent and selective analogues.[18]
| Compound ID | Target | IC50/EC50 (µM) | Selectivity |
| Core Molecule | GPCR-X | 1.2 | - |
| Analogue 1 | GPCR-X | 0.5 | 2.4-fold vs Core |
| Analogue 2 | MAO-B | 0.8 | Selective for MAO-B |
| ... | ... | ... | ... |
Part 6: Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the synthesis and screening of this compound analogues. The synthetic route is versatile, allowing for the generation of a diverse chemical library. The proposed screening cascade enables the efficient identification of active compounds and the elucidation of their biological targets and mechanisms of action. Future work should focus on expanding the analogue library based on the initial SAR data to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying promising lead candidates for further drug development.
Part 7: References
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Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Fang Y. Recent progress in assays for GPCR drug discovery. Acta Pharmacol Sin. 2015;36(1):14-25. [Link]
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An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]
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Insel JR, Wilderman A, Schneider J, et al. Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacol Transl Sci. 2021;4(4):1345-1352. [Link]
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Mayr L, Prince M. High throughput screening for orphan and liganded GPCRs. Curr Opin Pharmacol. 2006;6(5):527-533. [Link]
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Zhang R, Liu S, Edgar KJ. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chem Eng. 2017;5(6):5333-5341. [Link]
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Reductive Amination & Secondary Amine Synthesis. ChemHelp ASAP. [Link]
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Reductive Amination. Chemistry Steps. [Link]
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Mayer FP, Wimmer L, Dillon-Carter O, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020;11:651. [Link]
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Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
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3-Hydroxybenzaldehyde. Wikipedia. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. [Link]
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Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. Mol-Instincts. [Link]
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Etherification of phenolic compounds. ResearchGate. [Link]
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Pal'chikov VA. Morpholines. Synthesis and Biological Activity. Russ J Org Chem. 2013;49(6):793-825. [Link]
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Tzara A, Xanthopoulos D, Kourounakis A. Biological activities of morpholine derivatives and molecular targets involved. J Biomol Struct Dyn. 2023:1-20. [Link]
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Process for the etherification of phenols. Google Patents.
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]
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N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. MDPI. [Link]
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Etherification of phenols. Google Patents.
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AlTamiemi EO, Khammas SJ, AlKaissi SS. Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Sci J. 2016;13(2s):253. [Link]
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Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PubMed Central. [Link]
-
Synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-Naphthamide Derivatives. ResearchGate. [Link]
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Medicinal chemistry perspective on the structure-activity relationship of stilbene derivatives. RSC Advances. 2024;14(28):20138-20164. [Link]
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Methyl-(2-morpholin-4-yl-benzyl)-amine. PubChem. [Link]
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Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. 2022;10:962355. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. 2022;6(S2):4584-4601. [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine literature review
An In-Depth Technical Guide to N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: Synthesis, Characterization, and Pharmacological Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a novel synthetic compound with significant potential in medicinal chemistry. Given the absence of extensive direct literature on this specific molecule, this document constructs a robust scientific narrative based on established synthetic methodologies and pharmacological principles derived from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a detailed synthetic protocol and an informed perspective on its potential therapeutic applications.
Introduction and Molecular Overview
This compound is a tertiary amine featuring a central benzylamine core, substituted at the meta position with a morpholinoethoxy group. The presence of the morpholine ring, a common pharmacophore, suggests favorable physicochemical and pharmacokinetic properties.[1][2] The N-methylbenzylamine scaffold is also a key structural motif in various biologically active compounds.[3][4]
Molecular Structure:
Key Structural Features:
-
Morpholine Moiety: Known to enhance aqueous solubility and metabolic stability, and can participate in crucial hydrogen bonding interactions with biological targets.[1][2][5]
-
Ether Linkage: Provides conformational flexibility, allowing the morpholine ring to adopt various orientations.
-
N-Methylbenzylamine Core: A common structural element in compounds targeting the central nervous system (CNS).
Synthetic Strategy and Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Williamson Ether Synthesis to form the key intermediate, 3-(2-morpholin-4-ylethoxy)benzaldehyde.
-
Reductive Amination of the intermediate aldehyde with methylamine to yield the final product.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde
This step employs the well-established Williamson ether synthesis, where the phenoxide ion of 3-hydroxybenzaldehyde acts as a nucleophile, displacing the chloride from 4-(2-chloroethyl)morpholine.[6][7][8]
Experimental Protocol:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90°C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-morpholin-4-ylethoxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base sufficient to deprotonate the phenolic hydroxyl group without promoting side reactions with the aldehyde functionality.
-
DMF: A polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SN2 reaction.[9]
-
Heating: Provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Step 2: Reductive Amination to Yield this compound
Reductive amination is a robust method for forming amines from carbonyl compounds.[10][11] In this step, the intermediate aldehyde reacts with methylamine to form an imine, which is then reduced in situ by sodium borohydride to the target tertiary amine.
Experimental Protocol:
-
Dissolve 3-(2-morpholin-4-ylethoxy)benzaldehyde (1.0 eq) in methanol.
-
Add a solution of methylamine (CH₃NH₂, 2.0 eq, e.g., 40% in water) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Methanol: An effective solvent for both the aldehyde and the reducing agent.
-
Excess Methylamine: Drives the equilibrium towards the formation of the iminium ion.
-
Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces the iminium ion in the presence of the aromatic ring. Its portion-wise addition at low temperature helps to control the exothermic reaction.
Predicted Physicochemical Properties and Characterization Data
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
| ¹H NMR (predicted) | Signals corresponding to aromatic, morpholine, methoxy, and N-methyl protons would be expected. |
| ¹³C NMR (predicted) | Resonances for aromatic, aliphatic, and carbonyl (in intermediate) carbons would be observed. |
| Mass Spectrometry | [M+H]⁺ expected at m/z 251.1754 |
Inferred Pharmacological Profile and Mechanism of Action
While direct pharmacological data for this compound is unavailable, its structural components allow for an informed hypothesis regarding its potential biological activities.
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets due to its ability to improve pharmacokinetic properties.[1][2] Morpholine-containing compounds have demonstrated activities as anticancer, anti-inflammatory, and antimicrobial agents.[5] Furthermore, they have shown significant potential in the treatment of neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[12]
The N-methylbenzylamine core is present in numerous centrally acting agents. For instance, it is a structural feature of compounds designed as selective serotonin reuptake inhibitors (SSRIs) and dopamine D4 receptor antagonists.[3]
Proposed Mechanism of Action
Based on these structural precedents, this compound is hypothesized to be a modulator of CNS targets. The morpholine group may interact with specific receptor pockets, while the N-methylbenzylamine portion could engage with monoamine transporters or receptors.
Potential Therapeutic Applications:
-
Neurodegenerative Disorders: Potential as an inhibitor of cholinesterases or monoamine oxidases.[12]
-
Depression and Anxiety: Possible activity as a serotonin or norepinephrine reuptake inhibitor.[13]
-
Oncology: The morpholine moiety is a component of several kinase inhibitors, suggesting a potential role in cancer therapy.[5]
Signaling Pathway Hypothesis
Caption: Hypothesized mechanism for potential antidepressant effects.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a promising, albeit inferred, pharmacological profile. The synthetic route outlined in this guide is robust, employing well-understood and scalable reactions. The structural features of the molecule suggest a high potential for biological activity, particularly within the central nervous system.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of CNS targets, including monoamine transporters and receptors, as well as enzymes implicated in neurodegeneration. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and establish a comprehensive safety and efficacy profile.
References
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Banerjee, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Kushwaha, N., & Kushwaha, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Creative Research Thoughts, 10(5). Available at: [Link]
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Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(7), 642-649. Available at: [Link]
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Wiessner, W., & Pool, B. L. (1982). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Carcinogenesis, 3(5), 551-555. Available at: [Link]
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University of Northern Iowa. The Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
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Cambridge University Press. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
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ChemEurope. Williamson ether synthesis. Available at: [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
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PubChem. N-Methylbenzylamine. Available at: [Link]
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FooDB. Showing Compound N-Methylbenzylamine (FDB012647). Available at: [Link]
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PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. Available at: [Link]
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ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]
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PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Available at: [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. Available at: [Link]
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ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Available at: [Link]
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OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry Letters, 14, 46. Available at: [Link]
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Current Chemistry Letters. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. 8(4), 185-190. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Abstract
This document provides a comprehensive guide for the synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, a tertiary amine of interest in medicinal chemistry and drug development. The protocol herein details a robust two-step synthetic route commencing with the Williamson ether synthesis to form the key intermediate, 3-(2-morpholin-4-ylethoxy)benzaldehyde, followed by a reductive amination with methylamine to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, and critical process parameters to ensure successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound is a molecule that incorporates several key pharmacophoric features, including a tertiary amine, a benzyl group, and a morpholinoethoxy moiety. These structural motifs are prevalent in a wide range of biologically active compounds. The synthetic strategy outlined in this protocol is designed for efficiency and scalability, proceeding through two well-established and reliable chemical transformations.
The overall synthetic pathway can be visualized as follows:
Caption: Overall two-step synthesis of the target compound.
The initial step involves a Williamson ether synthesis , a classic and dependable method for forming ethers.[1] In this reaction, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine in an SN2 reaction, displacing the chloride leaving group and forming the desired ether linkage.[1] Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base and facilitates the nucleophilic substitution.[2]
The second and final step is a reductive amination . This powerful transformation converts the aldehyde functional group of the intermediate into the target tertiary amine.[3] The reaction proceeds via the initial formation of a Schiff base (or iminium ion) intermediate upon condensation of the aldehyde with methylamine.[2][3] This intermediate is then reduced in situ by a mild reducing agent, sodium borohydride, to afford the final N-methylated amine.[4] Methanol serves as a suitable solvent for this reaction, as it effectively dissolves the reactants and the reducing agent.
Experimental Protocols
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |
| 4-(2-Chloroethyl)morpholine hydrochloride | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |
| Methylamine solution (40% in H₂O) | Sigma-Aldrich | |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Methylamine is a corrosive and flammable gas/liquid. Handle the aqueous solution with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly to the reaction mixture.
2.2. Step 1: Synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde
This procedure is adapted from established methods for similar ether syntheses.[2][5]
Caption: Workflow for the Williamson ether synthesis step.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (22.6 g, 163.8 mmol).
-
Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (15.2 g, 81.9 mmol) to the stirring suspension.
-
Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 16-24 hours (overnight).[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 500 mL of ice-water.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 3-(2-morpholin-4-ylethoxy)benzaldehyde, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Expected Yield: Approximately 80-90%.
2.3. Step 2: Synthesis of this compound
This procedure employs a standard reductive amination protocol.[3]
Caption: Workflow for the reductive amination step.
Protocol:
-
In a 500 mL round-bottom flask, dissolve the crude 3-(2-morpholin-4-ylethoxy)benzaldehyde (assuming 100% conversion from the previous step, ~19.3 g, 81.9 mmol) in 200 mL of anhydrous methanol.
-
To the stirred solution, add aqueous methylamine solution (40%, 21.0 mL, 245.7 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (4.65 g, 123.0 mmol) to the cooled reaction mixture over a period of 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol from the reaction mixture under reduced pressure.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as an oil.
Expected Yield: Approximately 75-85%.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected Appearance |
| 3-(2-Morpholin-4-ylethoxy)benzaldehyde | C₁₃H₁₇NO₃ | 235.28 g/mol | Yellowish oil |
| This compound | C₁₄H₂₂N₂O₂ | 250.34 g/mol | Colorless to pale yellow oil |
Final product characterization should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.
Discussion and Mechanistic Insights
The success of this synthetic protocol hinges on the careful execution of both key reactions.
Williamson Ether Synthesis: The choice of potassium carbonate as the base is crucial. It is strong enough to deprotonate the acidic phenol but not so strong as to cause side reactions with the aldehyde functionality or the solvent. The reaction is driven to completion by heating, which overcomes the activation energy for the SN2 displacement. The use of anhydrous conditions is important to prevent the hydrolysis of the alkyl halide and to maximize the nucleophilicity of the phenoxide.
Reductive Amination: This one-pot procedure is highly efficient. The initial formation of the imine or iminium ion is a reversible equilibrium. The subsequent reduction by sodium borohydride is irreversible and drives the reaction towards the amine product. It is important to add the sodium borohydride slowly and at a reduced temperature to control the rate of reaction and minimize potential side reactions, such as the reduction of the starting aldehyde. Using an excess of methylamine helps to shift the equilibrium towards the formation of the iminium ion.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of ether | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time or slightly increase temperature (to 110-120 °C). Confirm the quality of the starting materials. |
| Hydrolysis of 4-(2-chloroethyl)morpholine. | Ensure the use of anhydrous DMF and K₂CO₃. | |
| Step 2: Presence of starting aldehyde in final product | Incomplete reduction. | Add an additional portion of NaBH₄ and allow to stir for longer. Ensure the initial imine formation step was allowed sufficient time. |
| Step 2: Formation of the corresponding alcohol | NaBH₄ reduced the aldehyde before imine formation. | Ensure the aldehyde and amine are stirred together for a sufficient time (e.g., 1 hour) before the addition of the reducing agent. |
| Step 2: Difficult extraction/emulsion formation | Add more brine to the aqueous layer to increase its ionic strength and "salt out" the organic product. |
Conclusion
The two-step synthesis described provides a reliable and efficient method for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for further investigation in various research and development applications.
References
-
Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methyl-N-benzyl-n-dodecylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Is Methylamine Synthesized?. Retrieved from [Link]
-
Unknown Source. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde. Retrieved from [Link]
-
Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
Chegg.com. (2020). Solved One problem with reductive amination as a method of. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde.... Retrieved from [Link]
Sources
Comprehensive Analytical Characterization of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive suite of analytical methodologies for the characterization of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals, ensuring robust and reliable characterization of identity, purity, and strength. The methods leverage High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind parameter selection, system suitability criteria for data validation, and adherence to established principles of analytical science.
Introduction and Analytical Strategy
This compound is a tertiary amine containing morpholine, ether, and benzyl functionalities. Its complex structure necessitates a multi-faceted analytical approach to ensure comprehensive characterization. The presence of a basic tertiary amine group makes it amenable to reversed-phase HPLC with acidic mobile phases, while its potential for thermal stability allows for GC-MS analysis of volatile impurities. Spectroscopic methods (NMR and FTIR) are indispensable for unambiguous structural confirmation.
This guide outlines an integrated analytical workflow designed to provide a complete profile of the compound. The strategy is built upon orthogonal methods—techniques that measure the analyte in fundamentally different ways—to provide a high degree of confidence in the analytical results.
Figure 1: Integrated workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
2.1. Principle and Rationale Reversed-phase HPLC (RP-HPLC) is the gold standard for purity and assay determination of non-volatile organic molecules in the pharmaceutical industry. The basic nitrogen of the morpholine and tertiary amine groups will be protonated in an acidic mobile phase (pH < 4), leading to excellent peak shape on a C18 stationary phase. UV detection is suitable due to the presence of the aromatic benzyl ring, which provides a strong chromophore.
2.2. Experimental Protocol
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard.
Step 2: Chromatographic Conditions The following table summarizes the instrumental parameters.
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Standard phase for retaining non-polar to moderately polar compounds. Provides good resolution and efficiency. |
| Mobile Phase | Gradient Elution (See Table 2) | A gradient is used to elute impurities with a wide range of polarities and to ensure the main peak is sharp and well-resolved. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion due to solvent effects. |
| UV Detection Wavelength | 220 nm | The benzyl chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for both the main peak and impurities. |
| Run Time | 25 minutes | Sufficient time to elute all related substances and re-equilibrate the column. |
Table 1: HPLC Instrumental Parameters
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Step 3: System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met. These criteria are based on guidelines from the United States Pharmacopeia (USP) General Chapter <621> Chromatography.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures symmetrical peak shape for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 1.0% | Demonstrates injection precision and system stability. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Table 3: System Suitability Criteria
Step 4: Data Analysis
-
Assay (% w/w): Calculate the assay of the sample against the reference standard using the formula: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Purity (% Area): Determine purity by area normalization. The percentage of any single impurity is calculated as: % Impurity = (Area_Impurity / Area_Total) * 100 The total purity is 100% minus the sum of all impurity percentages.
Figure 2: Decision workflow for the HPLC-UV protocol.
GC-MS for Volatile Impurity Identification
3.1. Principle and Rationale GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is an ideal orthogonal method to HPLC for detecting process impurities that might not be visible by HPLC-UV, such as residual solvents or volatile starting materials. Mass spectrometry provides structural information, allowing for tentative identification of unknown impurities.
3.2. Experimental Protocol
Step 1: Reagent and Sample Preparation
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Sample Solution: Accurately weigh ~20 mg of the sample and dissolve in 1.0 mL of DCM.
Step 2: GC-MS Conditions
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good general-purpose separation for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas standard for GC-MS applications. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading from the high concentration sample. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A wide temperature range to elute both highly volatile and less volatile impurities. |
| MS Source Temp | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the parent molecule and potential smaller impurities. |
Table 4: GC-MS Instrumental Parameters
Step 3: Data Analysis
-
Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main component.
-
For each impurity peak, obtain the mass spectrum.
-
Compare the obtained mass spectrum against a commercial library (e.g., NIST) for tentative identification. The fragmentation pattern of the parent molecule should be consistent with its structure (e.g., fragments corresponding to the morpholine group, benzyl group).
NMR Spectroscopy for Structural Confirmation
4.1. Principle and Rationale NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information on the carbon skeleton. Together, they can definitively confirm the identity of this compound.
4.2. Experimental Protocol
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Step 2: NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 2 s | 2 s |
Table 5: NMR Acquisition Parameters
Step 3: Data Analysis and Interpretation
-
¹H NMR:
-
Integrate all peaks. The ratio of integrals should correspond to the number of protons in each environment (e.g., aromatic protons, methylene protons of the morpholine ring, N-methyl protons).
-
Analyze chemical shifts (δ) to confirm the electronic environment of protons. For example, aromatic protons should appear between 6.5-8.0 ppm.
-
Analyze splitting patterns (multiplicity) to determine proton-proton coupling and confirm connectivity.
-
-
¹³C NMR:
-
Count the number of unique carbon signals to ensure it matches the molecular structure.
-
Analyze chemical shifts to confirm the presence of key functional groups (e.g., sp² carbons of the aromatic ring, sp³ carbons of the ether and morpholine moieties).
-
FTIR Spectroscopy for Functional Group Confirmation
5.1. Principle and Rationale FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups in a molecule. It serves as an excellent orthogonal method for identity confirmation by providing a unique "fingerprint" of the molecule's vibrational modes.
5.2. Experimental Protocol
Step 1: Sample Preparation
-
Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
Step 2: FTIR Acquisition Parameters
-
Technique: ATR
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Step 3: Data Analysis
-
Compare the obtained spectrum with that of a reference standard.
-
Identify characteristic absorption bands corresponding to the molecule's functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3100 - 3000 | C-H Stretch |
| C-H (Aliphatic) | 3000 - 2850 | C-H Stretch |
| C=C (Aromatic) | 1600 - 1450 | C=C Ring Stretch |
| C-O (Ether) | 1250 - 1050 | C-O Stretch (asymmetric) |
| C-N (Amine) | 1250 - 1020 | C-N Stretch |
Table 6: Expected FTIR Absorption Bands
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Introduction to Spectroscopy, 5th Edition. by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook for the interpretation of NMR, IR, and MS data. [Link]
-
NIST Chemistry WebBook. A comprehensive data resource from the National Institute of Standards and Technology, useful for mass spectral library comparisons. [Link]
In Vitro Assay Development for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: A Guideline for Target Identification and Functional Characterization
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for the in vitro characterization of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, a novel chemical entity with potential therapeutic applications. Due to its structural similarity to known pharmacophores, we hypothesize its interaction with the sigma-1 receptor (S1R), an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[1][2] This guide presents a logical, stepwise approach for researchers, beginning with the determination of binding affinity using a radioligand binding assay, followed by functional characterization of the compound as a potential agonist or antagonist using a cell-based cAMP assay. The protocols are designed to be robust and self-validating, with explanations of the scientific principles behind each step to ensure experimental success and data integrity.
Introduction: Rationale and Strategy
This compound incorporates key structural motifs, such as a morpholine ring and a benzylamine group, which are prevalent in compounds targeting the central nervous system.[3][4][5] The sigma-1 receptor (S1R) is a ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum.[1][2] It is a highly promiscuous receptor, binding to a wide array of chemical structures and is known to modulate various signaling pathways, including those of G-protein coupled receptors (GPCRs).[6] Given the structural alerts within this compound, the S1R presents a plausible and high-value target for initial investigation.
Our strategy is twofold:
-
Primary Assay: Determine the binding affinity (Ki) of the compound for the human sigma-1 receptor using a competitive radioligand binding assay. This will confirm if the compound physically interacts with the receptor.
-
Secondary Assay: Elucidate the functional activity of the compound (agonist or antagonist) by measuring its effect on GPCR-mediated cyclic adenosine monophosphate (cAMP) production in a cell-based assay. This will provide insight into the compound's biological effect upon binding.
Primary Assay: Sigma-1 Receptor Competitive Binding
The gold standard for quantifying the affinity of a test compound for a receptor is the competitive radioligand binding assay. This assay measures the ability of a non-radioactive test compound to displace a radioactive ligand that is known to bind to the target receptor with high affinity.
Principle of the Assay
The assay is based on the competition between the unlabeled test compound (this compound) and a fixed concentration of a radiolabeled ligand (e.g., -pentazocine) for binding to the sigma-1 receptor in a membrane preparation.[1][2] The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A potent competitor will displace the radioligand at lower concentrations, resulting in a lower radioactive signal. The data is used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for the S1R competitive radioligand binding assay.
Detailed Protocol
Materials:
-
Membrane Preparation: Guinea pig liver membranes (a rich source of S1R) or membranes from cells overexpressing human S1R.[2][7]
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol.[6]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Dilute the -pentazocine in assay buffer to a working concentration of 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Prepare a 20 µM solution of haloperidol in assay buffer for determining non-specific binding.
-
Thaw the membrane preparation on ice and dilute to a final concentration of 50-100 µg of protein per well in assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL -pentazocine solution + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL haloperidol solution + 50 µL -pentazocine solution + 100 µL membrane suspension.
-
Test Compound: 50 µL of each test compound dilution + 50 µL -pentazocine solution + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.[6]
-
Filtration:
-
Pre-soak the GF/B filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.
-
Wash each filter disc three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 1: Example Data for S1R Competitive Binding Assay
| [Test Compound] (M) | Log [Compound] | % Specific Binding |
| 1.00E-10 | -10.0 | 98.5 |
| 1.00E-09 | -9.0 | 95.2 |
| 1.00E-08 | -8.0 | 80.1 |
| 1.00E-07 | -7.0 | 45.3 |
| 1.00E-06 | -6.0 | 15.8 |
| 1.00E-05 | -5.0 | 2.1 |
| IC50 | ~1.2 x 10^-7 M |
Secondary Assay: Functional Characterization via cAMP Measurement
Once binding to S1R is confirmed, the next step is to determine the functional consequence of this binding. S1R activation can modulate the signaling of GPCRs, which in turn affects the intracellular levels of second messengers like cAMP.[8] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in cAMP levels in a cellular context.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay.[9][10] It involves a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[9] In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity and allowing for Fluorescence Resonance Energy Transfer (FRET). When cells are stimulated to produce cAMP, the unlabeled cellular cAMP competes with the labeled cAMP analog for binding to the antibody. This competition leads to a decrease in FRET, which is measured as a change in the HTRF signal.[9][11]
Signaling Pathway and Assay Principle Diagram
Caption: Principle of the competitive HTRF cAMP assay.
Detailed Protocol
Materials:
-
Cell Line: A cell line endogenously expressing S1R and a relevant GPCR (e.g., a Gs- or Gi-coupled receptor). HEK293 or CHO cells are common choices.[12]
-
GPCR Agonist/Antagonist: A known agonist for the chosen GPCR to stimulate or inhibit adenylyl cyclase.
-
Test Compound: this compound.
-
HTRF cAMP Assay Kit: Commercially available from vendors like Cisbio or PerkinElmer.[9]
-
Cell Culture Reagents.
-
HTRF-compatible Plate Reader. [10]
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference GPCR agonist/antagonist in stimulation buffer.
-
Agonist Mode Testing:
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration (e.g., EC80) of a known GPCR agonist to stimulate cAMP production.
-
Incubate for a specified time.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells and add the HTRF reagents (Eu-labeled antibody and d2-labeled cAMP) according to the kit manufacturer's instructions.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis and Interpretation
-
Calculate HTRF Ratio: Calculate the ratio of the acceptor signal to the donor signal and normalize the data (e.g., to the signal from unstimulated cells).
-
Generate Dose-Response Curves:
-
Agonist Mode: Plot the normalized HTRF ratio against the log concentration of the test compound to determine the EC50 (potency).
-
Antagonist Mode: Plot the normalized HTRF ratio against the log concentration of the test compound to determine the IC50 (potency).
-
-
Interpretation:
-
An increase in cAMP (or potentiation of an agonist effect) suggests the compound may act as an S1R agonist.
-
A decrease in agonist-stimulated cAMP suggests the compound may act as an S1R antagonist.
-
Table 2: Example Data for Functional cAMP Assay (Antagonist Mode)
| [Test Compound] (M) | Log [Compound] | % Inhibition of Agonist Response |
| 1.00E-10 | -10.0 | 3.2 |
| 1.00E-09 | -9.0 | 8.9 |
| 1.00E-08 | -8.0 | 25.6 |
| 1.00E-07 | -7.0 | 52.1 |
| 1.00E-06 | -6.0 | 85.4 |
| 1.00E-05 | -5.0 | 98.9 |
| IC50 | ~9.5 x 10^-8 M |
Conclusion
This application note provides a robust framework for the initial in vitro characterization of this compound. By first establishing its binding affinity for the sigma-1 receptor and then elucidating its functional effects on a relevant signaling pathway, researchers can efficiently determine the compound's pharmacological profile. These foundational assays are critical for guiding further drug development efforts, including lead optimization, mechanism of action studies, and in vivo efficacy testing.
References
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1-1.34.21. Retrieved from [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
Gómez-Soler, M., et al. (2020). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 11(7), 1036-1046. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8963. Retrieved from [Link]
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Lever, J. R., et al. (2014). Characterization of pulmonary sigma receptors by radioligand binding. Pulmonary Pharmacology & Therapeutics, 28(1), 51-61. Retrieved from [Link]
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Agoston, V. A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(19), 10563. Retrieved from [Link]
-
Abate, C., et al. (2013). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Bioorganic & Medicinal Chemistry, 21(11), 3050-3058. Retrieved from [Link]
-
Abate, C., et al. (2013). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Bioorganic & Medicinal Chemistry, 21(11), 3050-3058. Retrieved from [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 128, 366-377. Retrieved from [Link]
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Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Retrieved from [Link]
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PubChem. (n.d.). Methyl-(2-morpholin-4-yl-benzyl)-amine. Retrieved from [Link]
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Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-771. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. Retrieved from [Link]
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Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509-6521. Retrieved from [Link]
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Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Molecules, 6(3), M199. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine in Cancer Cell Line Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel synthetic compound, N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, in the context of cancer cell line studies. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs, containing both a morpholine and a benzylamine moiety, suggest potential bioactivity. Compounds with similar structures have demonstrated anticancer properties, often through the modulation of critical cellular signaling pathways.[1][2] This guide, therefore, outlines a robust, scientifically-grounded framework for the initial in vitro evaluation of this compound's anticancer potential. We present detailed, step-by-step protocols for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and for probing potential mechanisms of action through Western blot analysis of key signaling proteins. The methodologies described herein are designed to be self-validating and are grounded in established laboratory practices to ensure the generation of reliable and reproducible data.
Introduction: Rationale for Investigation
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research.[3][4] The use of large panels of human cancer cell lines remains a foundational approach in the early stages of drug discovery to identify and characterize promising therapeutic compounds.[5][6][7] this compound is a synthetic organic compound whose therapeutic potential has yet to be extensively explored. The presence of a morpholine ring is of particular interest, as derivatives containing this heterocycle have been reported to exhibit a range of biological activities, including anticancer effects.[1][2] This is often attributed to their ability to interact with key enzymes such as protein kinases, which are frequently dysregulated in cancer.[1]
This application note serves as a detailed roadmap for the initial preclinical evaluation of this compound. The protocols provided are designed to answer fundamental questions about the compound's activity: Does it inhibit cancer cell growth? If so, at what concentrations? Does it induce programmed cell death (apoptosis)? Does it interfere with the normal progression of the cell cycle? And which cellular signaling pathways might it be targeting? By following these guidelines, researchers can systematically build a comprehensive profile of this novel compound's in vitro anticancer effects.
Hypothetical Signaling Pathway and Experimental Overview
Based on the activities of structurally related molecules, we can hypothesize a potential mechanism of action for this compound. This could involve the inhibition of a key signaling pathway that promotes cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, which is commonly hyperactivated in many cancers. Inhibition of this pathway could lead to cell cycle arrest and the induction of apoptosis.
Caption: Hypothetical signaling pathway targeted by the compound.
The following experimental workflow is proposed to systematically evaluate the anticancer properties of this compound.
Caption: Proposed experimental workflow for compound evaluation.
Materials and Reagents
-
Compound: this compound (powder form, purity >95%)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).
-
Cell Culture Media: RPMI-1640, DMEM, or other appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer).
-
Reagents for Cell Cycle Analysis: RNase A, Propidium Iodide (PI).
-
Reagents for Western Blotting: Lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), Laemmli sample buffer, precast SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (e.g., against Akt, phospho-Akt, cleaved caspase-3, β-actin), HRP-conjugated secondary antibodies, and ECL substrate.[8][9]
-
General Lab Equipment: Cell culture incubator, biosafety cabinet, centrifuge, microplate reader, flow cytometer, electrophoresis and blotting apparatus, imaging system for Western blots.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 5.2 | |
| 1 | 92.1 ± 4.8 | ||
| 10 | 65.4 ± 6.1 | 15.8 | |
| 50 | 31.2 ± 3.9 | ||
| 100 | 12.5 ± 2.5 | ||
| A549 | 0 (Vehicle) | 100 ± 6.5 | |
| 1 | 95.3 ± 5.5 | ||
| 10 | 78.9 ± 7.2 | 28.4 | |
| 50 | 45.1 ± 4.8 | ||
| 100 | 20.7 ± 3.1 |
Table 1: Example data from an MTT assay showing the effect of the compound on the viability of two cancer cell lines.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[11][14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (IC₅₀) | 48.7 ± 3.5 | 35.1 ± 4.2 | 16.2 ± 2.8 |
Table 2: Example data from Annexin V/PI staining showing the induction of apoptosis in a cancer cell line.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at appropriate concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[17][18] Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[18]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 55.4 ± 3.8 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Compound (IC₅₀) | 25.8 ± 2.9 | 15.3 ± 2.1 | 58.9 ± 4.5 |
Table 3: Example data from cell cycle analysis indicating a G2/M phase arrest.
Protocol 4: Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[19] It can provide insights into the mechanism of action of a compound by examining its effects on the expression and phosphorylation status of key signaling proteins.[19]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9] Use a loading control like β-actin to ensure equal protein loading.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and systematic approach to the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these experiments will establish a foundational understanding of the compound's bioactivity, including its cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. The Western blot analysis will offer preliminary insights into the molecular mechanisms underlying its effects.
Should the results from these initial studies be promising, further investigations could include broader screening against a larger panel of cancer cell lines, such as the NCI-60 panel, to identify specific cancer types that are particularly sensitive to the compound.[7] Mechanistic studies could be expanded to include kinase profiling assays, analysis of other cell death pathways, and investigation of potential off-target effects. Ultimately, promising in vitro data would provide a strong rationale for advancing the compound to in vivo studies using animal models of cancer.[3][4]
References
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
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National Cancer Institute. (2015). Enhancing Drug Discovery and Development. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. Retrieved from [Link]
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ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Retrieved from [Link]
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ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. Retrieved from [Link]
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Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl-(3-morpholin-4-yl-propyl)-amine. Retrieved from [Link]
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Application Note: In Vivo Dosing Considerations for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
For the responsible and ethical conduct of in vivo research, it is imperative to rely on peer-reviewed literature and established safety protocols. The information provided herein is for informational purposes only and should not be substituted for rigorous, independent experimental design and consultation with institutional animal care and use committees (IACUC) and qualified toxicologists. The dosage and administration of any investigational compound, including N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, must be determined through carefully designed dose-finding studies.
Introduction
This compound is a research compound. The determination of an appropriate dosage for in vivo studies is a critical step in preclinical research, directly impacting the validity and reproducibility of experimental outcomes. This document outlines a general framework and key considerations for designing and implementing in vivo dosing protocols for this compound.
Pharmacological Profile (Hypothetical)
For the purposes of this guide, we will assume a hypothetical mechanism of action to illustrate the principles of study design. Let's hypothesize that this compound acts as a selective agonist for a novel G-protein coupled receptor (GPCR), "Receptor X," which is implicated in neuroinflammation.
Part 1: Pre-Dosing and Formulation
Before any in vivo administration, a series of preparatory steps are essential to ensure the accuracy, safety, and effectiveness of the study.
1.1 Compound Characterization
-
Purity and Identity: The purity and identity of the compound must be verified. This is typically accomplished using methods like High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for identity confirmation. Impurities can have their own biological effects, confounding study results.
-
Solubility: The solubility of the compound in various pharmaceutically acceptable vehicles must be determined. This is a critical step for preparing a homogenous and stable dosing solution.
1.2 Vehicle Selection
The choice of vehicle is crucial and depends on the compound's solubility and the intended route of administration. The ideal vehicle should be non-toxic and inert.
| Vehicle | Common Use Cases | Considerations |
| Saline (0.9% NaCl) | Intravenous (IV), Subcutaneous (SC), Intraperitoneal (IP) | Suitable for water-soluble compounds. |
| PBS (Phosphate-Buffered Saline) | IV, SC, IP | Maintains physiological pH. |
| 5% Dextrose in Water (D5W) | IV | For compounds that may be unstable in saline. |
| DMSO/PEG/Saline Mixtures | Oral (PO), IP | For compounds with poor water solubility. The concentration of DMSO should be minimized due to its potential for toxicity and off-target effects. |
| Carboxymethylcellulose (CMC) | PO | Forms a suspension for oral gavage of insoluble compounds. |
1.3 Formulation Protocol: Example for Oral Gavage
This protocol is a general example and must be adapted based on the compound's specific properties.
-
Weighing: Accurately weigh the required amount of this compound in a calibrated fume hood.
-
Solubilization (if needed): If the compound is not readily soluble in the final vehicle, first dissolve it in a minimal amount of a co-solvent like DMSO.
-
Vehicle Addition: Slowly add the primary vehicle (e.g., saline or a solution of 0.5% CMC in purified water) to the dissolved compound or suspension while continuously mixing (e.g., using a magnetic stirrer).
-
Homogenization: Ensure the final formulation is a homogenous solution or a fine, uniform suspension. Sonication may be used for suspensions to reduce particle size.
-
pH Adjustment: Check the pH of the final solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
-
Storage: Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.
Part 2: In Vivo Study Design and Execution
A logical and stepwise approach is necessary to determine a safe and effective dose for efficacy studies.
2.1 Dose-Finding Studies
The initial step in any in vivo program is to establish a dose range that is both well-tolerated and biologically active.
-
Maximum Tolerated Dose (MTD) Study: This study aims to identify the highest dose that can be administered without causing unacceptable toxicity. A typical design involves administering single, escalating doses to small groups of animals and observing them for a set period (e.g., 7-14 days).
-
Dose Range Finding (DRF) Study: Following the MTD, a DRF study is conducted to identify a range of doses that elicit a biological response. This involves administering several dose levels and measuring a relevant biomarker or functional outcome.
Workflow for Initial Dose-Finding
Caption: The interplay between dosage, PK, PD, and efficacy.
Part 3: Data Interpretation and Reporting
All data must be collected and analyzed rigorously.
-
Statistical Analysis: Use appropriate statistical methods to compare treatment groups with the vehicle control. The specific test (e.g., ANOVA, t-test) will depend on the experimental design.
-
Reporting: Clearly report the compound purity, formulation details, dosing regimen, animal model specifics, and all observed outcomes, including any adverse events. This transparency is essential for the reproducibility of the research.
References
For foundational principles of in vivo study design and toxicology, researchers should consult authoritative resources.
-
The Guide for the Care and Use of Laboratory Animals, 8th Edition. National Research Council.[Link]
-
FDA Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration.[Link]
-
Principles of Preclinical Research. NIH Office of Intramural Research.[Link]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine in Human Plasma
Abstract
This application note details a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, pharmacodynamic, or toxicokinetic studies. The methodology is established on a foundation of scientific integrity, adhering to the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction: The Rationale for a Dedicated Analytical Method
This compound is a synthetic organic compound containing a morpholine moiety, a structural feature present in numerous biologically active molecules. The development of a sensitive and selective analytical method is paramount for accurately characterizing its behavior in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[4] This application note provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a complete validation strategy to ensure data integrity and regulatory compliance.
Analyte and Internal Standard Properties
A thorough understanding of the analyte's physicochemical properties is critical for rational method development.
| Property | This compound (Analyte) | This compound-d3 (Internal Standard) |
| Chemical Structure | ![]() | Isotopically labeled analogue |
| CAS Number | 857284-10-7[5] | Not applicable |
| Molecular Formula | C16H26N2O2 | C16H23D3N2O2 |
| Molecular Weight | 278.39 g/mol | 281.41 g/mol |
| Predicted pKa | ~8.5 - 9.5 | ~8.5 - 9.5 |
| Predicted LogP | ~2.5 - 3.5 | ~2.5 - 3.5 |
Note: Predicted values are based on the chemical structure and data from analogous compounds. The presence of two basic nitrogen atoms (the tertiary amine and the morpholine nitrogen) suggests that the compound will be protonated in acidic conditions, making it suitable for reversed-phase chromatography with an acidic mobile phase.
Internal Standard Selection: The Key to Precision
The use of an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[2][6][7] A stable isotope-labeled (SIL) version of the analyte, this compound-d3, is the ideal choice as it shares nearly identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format to facilitate high-throughput analysis.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound-d3 internal standard (>98% purity, >99% isotopic purity)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1]
-
Thaw: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquot: In a 96-well plate, add 50 µL of each sample.
-
Spike IS: Add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each well.
-
Precipitate: Mix thoroughly for 5 minutes on a plate shaker.
-
Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer: Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilute: Add 100 µL of water to each well.
-
Inject: Inject 5 µL of the final solution into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 279.2 -> 112.1; IS: 282.2 -> 112.1 |
| Collision Energy | Optimized for maximum signal |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Predicted Mass Fragmentation
The fragmentation of benzylamines often involves cleavage of the benzylic C-N bond.[9][10] For this compound, the predicted fragmentation pathway involves the formation of a stable morpholino-containing fragment.
Caption: Overview of the bioanalytical workflow.
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated according to international regulatory guidelines and is suitable for high-throughput bioanalysis in support of drug development programs.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]
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BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
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Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367–412. [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Chemistry For Everyone. What Is An Internal Standard And Why Is It Used In LC-MS? [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation (2011). [Link]
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Intertek. LC-MS Method Development. [Link]
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Spectroscopy Online. Using Ambient Ionization Techniques to Enable Polymer Characterization. [Link]
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Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link]
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European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]
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YouTube. LC-MS/MS Method Development for Drug Analysis. [Link]
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ACS Publications. Rapid LC/MS/MS Method Development for Drug Discovery. [Link]
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PubChem. N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. [Link]
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PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
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Application Note: Structural Elucidation of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine using Multinuclear NMR Spectroscopy
Introduction
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is a multifaceted small molecule incorporating a benzylamine, an ether linkage, and a morpholine ring. This structural complexity makes it a valuable scaffold in medicinal chemistry and drug development. Accurate and unambiguous structural verification is paramount for its application in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, detailed structural analysis of such organic molecules in solution.[1]
This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and practical protocols for acquiring and interpreting ¹H and ¹³C NMR spectra. Furthermore, we will explore the utility of two-dimensional (2D) NMR techniques, such as COSY and HSQC, for complete signal assignment. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of this and similar molecules.
Foundational Principles of NMR for Structural Analysis
NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules.[1] For the analysis of this compound, we are primarily interested in the ¹H and ¹³C isotopes. The key parameters derived from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups, such as oxygen and nitrogen, will "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[2]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, resulting in the splitting of NMR signals into multiplets. The multiplicity of a signal (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
Predicted NMR Spectral Features
A preliminary analysis of the molecular structure of this compound allows us to predict the key features of its NMR spectra.
Molecular Structure:
Caption: Molecular structure of this compound.
¹H NMR Predictions
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution pattern will lead to distinct multiplets.
-
Benzyl Protons (-CH₂-Ar): The methylene protons adjacent to the benzene ring are expected to resonate around δ 3.5-4.5 ppm.[3]
-
N-Methyl Protons (-N-CH₃): The methyl group attached to the nitrogen will likely appear as a singlet around δ 2.2-2.5 ppm.[4][5]
-
Ether-Linked Protons (-O-CH₂-CH₂-N): The protons on the carbons adjacent to the ether oxygen will be deshielded and are expected in the δ 3.4-4.5 ppm range.[6][7][8]
-
Morpholine Protons: The morpholine ring contains two sets of methylene protons. Those adjacent to the oxygen (-O-CH₂-) will appear downfield (around δ 3.7 ppm) compared to those adjacent to the nitrogen (-N-CH₂-), which are expected around δ 2.5 ppm.[9][10][11][12] The chair conformation of the morpholine ring can lead to complex splitting patterns.[10][11]
¹³C NMR Predictions
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 110-160 ppm region. The carbon attached to the ether oxygen will be the most downfield.
-
Benzyl Carbon (-CH₂-Ar): The benzylic carbon is expected around δ 50-60 ppm.
-
N-Methyl Carbon (-N-CH₃): The N-methyl carbon signal will likely appear around δ 35-45 ppm.[13]
-
Ether-Linked Carbons (-O-CH₂-CH₂-N): Carbons adjacent to an ether oxygen typically appear in the δ 50-80 ppm range.[6][8]
-
Morpholine Carbons: The carbons adjacent to the morpholine oxygen will be downfield (around δ 67 ppm) compared to those adjacent to the nitrogen (around δ 54 ppm).[9]
Experimental Protocols
The following protocols are designed to yield high-quality NMR data for structural elucidation.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can also be used depending on solubility and the need to observe exchangeable protons.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Caption: A stepwise strategy for NMR spectral assignment.
By following this workflow, the complete ¹H and ¹³C NMR spectra of this compound can be fully assigned, providing definitive confirmation of its chemical structure. The combination of 1D and 2D NMR techniques offers a self-validating system for structural elucidation, ensuring the high level of confidence required in research and drug development. [14][15][16]
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Read Chemistry. (2024, May 20). Spectroscopy of Ethers: IR, Mass, 13C NMR, 1H NMR. [Link]
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Chemistry LibreTexts. (2019, September 3). 14.2: Spectroscopy of Ethers. [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers. [Link]
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ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]
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Supporting Information. (n.d.). 4. [Link]
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- 13. spectrabase.com [spectrabase.com]
- 14. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. m.youtube.com [m.youtube.com]
Application Note & Protocols: High-Throughput Screening for Modulators of the Dopamine D2 Receptor Using Novel Chemotypes
Introduction: The Rationale for Screening Novel D2R Ligands
The Dopamine D2 Receptor (D2R), a member of the G-protein coupled receptor (GPCR) family, is a critical regulator of central nervous system functions including motor control, motivation, and cognition. Dysregulation of D2R signaling is implicated in a range of neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and addiction. Consequently, the D2R remains a high-value target for therapeutic intervention.
The chemical scaffold of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine presents features, such as the morpholine and benzylamine moieties, that are common in known monoaminergic ligands. This suggests its potential as a novel starting point for the development of D2R modulators. This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify and characterize compounds with this scaffold that modulate D2R activity.
We will focus on a robust, cell-based functional assay measuring cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the D2R signaling cascade. The D2R is canonically coupled to the Gi/o family of G-proteins, which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Assay Principle: Homogeneous Time-Resolved FRET (HTRF) for cAMP Quantification
To achieve the throughput and sensitivity required for an HTS campaign, we will employ a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF). This technology offers a high signal-to-noise ratio and is less susceptible to interference from library compounds than other methods.
The assay principle is as follows:
-
Cellular Stimulation: A stable cell line expressing the human D2R is treated with the library compounds (like our lead scaffold) followed by a D2R agonist (e.g., quinpirole) to stimulate the receptor and inhibit adenylyl cyclase. Forskolin is often added to stimulate adenylyl cyclase, ensuring a robust and measurable decrease in cAMP upon D2R activation.
-
Cell Lysis and Reagent Addition: The cells are lysed to release intracellular cAMP.
-
Competitive Binding: Two HTRF reagents are then added: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
Signal Detection: In the absence of cellular cAMP, the antibody binds to the d2-labeled cAMP, bringing the europium donor and d2 acceptor into close proximity, resulting in a high FRET signal. Cellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. This competition leads to a decrease in the FRET signal that is directly proportional to the amount of cAMP in the sample.
Signaling Pathway Visualization
The following diagram illustrates the D2R signaling pathway leading to the modulation of cAMP levels.
Caption: D2R Gi-coupled signaling pathway.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format to maximize throughput while maintaining data quality.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock |
| CHO-K1 or HEK293 cells stably expressing human D2R | (e.g., ATCC, Eurofins) | ~2,500 cells/well |
| Cell Culture Medium (e.g., F-12K) | (e.g., Gibco) | As per cell line requirements |
| Assay Buffer (e.g., HBSS with 20 mM HEPES) | In-house or Commercial | 1X |
| This compound & Library Compounds | In-house Synthesis/Vendor | 10 mM in DMSO |
| Quinpirole (Agonist) | (e.g., Sigma-Aldrich) | 10 mM in DMSO |
| Forskolin | (e.g., Sigma-Aldrich) | 10 mM in DMSO |
| HTRF cAMP Assay Kit | (e.g., Cisbio, PerkinElmer) | As per manufacturer's instructions |
| 384-well white, low-volume plates | (e.g., Greiner, Corning) | - |
Experimental Workflow
The following diagram outlines the key steps of the HTS workflow.
Caption: HTS workflow for the D2R cAMP assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture D2R-expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.
-
Resuspend cells in culture medium to a final density of 500,000 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay Execution
-
Compound Preparation: Prepare serial dilutions of the library compounds and controls in assay buffer. The final concentration of DMSO should not exceed 0.5% to avoid solvent effects.
-
Controls Setup:
-
Negative Control (0% Inhibition): Wells containing cells, assay buffer, and the agonist/forskolin mix.
-
Positive Control (100% Inhibition): Wells containing cells, a known D2R antagonist, and the agonist/forskolin mix.
-
Basal Control: Wells with cells and assay buffer only (no agonist/forskolin).
-
-
Compound Addition: Using an automated liquid handler, transfer 5 µL of the diluted compounds or controls to the cell plates.
-
Agonist/Forskolin Addition: Prepare a mix of quinpirole (agonist) and forskolin in assay buffer. The final concentration of quinpirole should be its EC80 (the concentration that gives 80% of its maximal effect), and forskolin at a concentration that robustly stimulates cAMP production (e.g., 1-10 µM). Add 5 µL of this mix to all wells except the basal controls.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
Lysis and Detection: Prepare the HTRF lysis and detection reagent mix according to the manufacturer's protocol. Add 10 µL of this mix to all wells.
-
Final Incubation and Plate Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis and Quality Control
Data Calculation
-
Calculate the 665/620 nm Ratio: For each well, calculate the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence intensities and multiply by 10,000.
-
Ratio = (Emission_665nm / Emission_620nm) * 10000
-
-
Calculate Percent Inhibition: Normalize the data using the positive and negative controls.
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))
-
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|
| Parameter | Symbol | Description | Acceptable Value |
| Standard Deviation | SD | The variation in control measurements. | As low as possible |
| Mean | Mean | The average of control measurements. | - |
| Z-Prime Factor | Z' | A measure of assay quality and robustness. | ≥ 0.5 |
| Signal-to-Background Ratio | S/B | The ratio of the mean negative control signal to the mean positive control signal. | > 5 |
Hit Identification and Confirmation
-
Primary Screen: Compounds are typically screened at a single high concentration (e.g., 10 µM). "Hits" are defined as compounds that exhibit an inhibition level greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Confirmation: Primary hits are re-tested in a dose-response format (e.g., 10-point serial dilutions) to confirm their activity and determine their potency (IC50).
-
Counter-screens and Selectivity Profiling: Confirmed hits should be tested in counter-screens (e.g., against other GPCRs or in assays designed to identify non-specific activity) to ensure they are selective for the D2R.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | High variability in controls; low signal window. | Check cell health and density; optimize agonist/forskolin concentrations; ensure precise liquid handling. |
| High Plate-to-Plate Variability | Inconsistent cell plating; temperature gradients during incubation. | Use a calibrated multi-channel pipette or automated dispenser; allow plates to equilibrate to room temperature before adding reagents. |
| Edge Effects | Evaporation from wells on the plate perimeter. | Use plates with lids; consider not using the outermost wells for samples; maintain humidity in the incubator. |
| False Positives | Compound autofluorescence or interference with the HTRF reagents. | Perform a counter-screen with parental cells not expressing the D2R; check for compound color. |
Conclusion
This application note provides a robust framework for a high-throughput screening campaign aimed at identifying novel modulators of the Dopamine D2 receptor, using the this compound scaffold as a representative starting point. By employing a sensitive HTRF-based cAMP assay and adhering to rigorous quality control standards, researchers can efficiently screen large compound libraries to identify promising lead candidates for further development in the treatment of neurological and psychiatric disorders.
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]
-
Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D2 receptor: a molecular switch in the treatment of schizophrenia. Expert Opinion on Therapeutic Targets, 14(9), 947-964. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Welcome to the technical support guide for the synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. This document is designed for researchers and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve higher yields and purity with confidence.
The most robust and widely adopted method for preparing this target molecule, and secondary amines in general, is the one-pot reductive amination procedure.[1][2] This pathway offers superior control and selectivity compared to classical N-alkylation with alkyl halides, primarily by mitigating the common issue of over-alkylation.[2][3] This guide will focus on troubleshooting and optimizing this specific route.
Visual Overview of the Synthetic Pathway
The diagram below illustrates the primary one-pot reductive amination pathway for synthesizing the target compound.
Caption: Primary synthetic route via reductive amination.
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format to provide direct and actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
A1: Low yield in reductive amination is typically traced back to one of three areas: suboptimal imine formation, incorrect choice or handling of the reducing agent, or inefficient purification.
-
Imine Formation Equilibrium: The initial condensation between the aldehyde and methylamine to form an imine is a reversible reaction that produces water. While some protocols use dehydrating agents, the choice of a suitable reducing agent often circumvents this need. The reaction is also pH-sensitive; it is catalyzed by mild acid which protonates the intermediate iminium ion, making it more susceptible to reduction.[2] Ensure your reaction is run in a suitable solvent (like Dichloromethane - DCM or 1,2-Dichloroethane - DCE) and consider adding a catalytic amount of acetic acid if using free methylamine.
-
Choice of Reducing Agent: This is the most critical parameter.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is mild and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde, preventing byproduct formation.[3][4][5] Its only significant drawback is moisture sensitivity.
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for the iminium ion, but it is toxic and generates cyanide waste, making it less desirable from a safety and environmental perspective.
-
Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent that can readily reduce the starting aldehyde to the corresponding alcohol, directly competing with the desired reaction and lowering your yield.[4] Its use is only recommended if the imine is pre-formed and isolated before the reduction step, which complicates the one-pot procedure.
-
-
Reagent Stoichiometry and Quality: Ensure the aldehyde is of high purity, as oxidation to carboxylic acid can inhibit the reaction. Use a slight excess of methylamine (1.2-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents) to drive the reaction to completion.
Q2: I'm observing a significant amount of 3-(2-morpholinoethoxy)benzyl alcohol as a byproduct in my NMR/LC-MS. How can I prevent this?
A2: The presence of the benzyl alcohol byproduct is a clear indication that your reducing agent is reducing the starting aldehyde. This is a classic issue when using a non-selective hydride source like sodium borohydride (NaBH₄).
The definitive solution is to switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[5] This change should virtually eliminate the formation of the alcohol byproduct and significantly improve the yield of your desired secondary amine.
Q3: My reaction seems to stall, leaving significant amounts of unreacted starting materials. What's going wrong?
A3: A stalled reaction typically points to issues with catalysis, reagent activity, or moisture.
-
Incorrect pH: The reaction requires a mildly acidic environment (pH ~5-6) to facilitate both the dehydration step of imine formation and the protonation to the more electrophilic iminium ion. If the medium is too basic, imine formation is slow. If it's too acidic, the free amine will be protonated and non-nucleophilic. If you are using a solution of methylamine in a solvent like THF, adding 1-5% v/v of glacial acetic acid can act as an effective catalyst.
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fresh bottle or one that has been stored properly in a desiccator. Do not weigh it out in a humid environment.
-
Solvent Choice: While various aprotic solvents can be used, DCE and DCM are generally preferred for STAB reductions. Protic solvents like methanol are incompatible with STAB and should be avoided.[4]
Q4: What is the most effective method for purifying the final product, this compound?
A4: The target molecule contains two basic nitrogen atoms (the secondary amine and the morpholine nitrogen), which can be exploited for highly effective purification.
-
Initial Workup: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases. This neutralizes the acidic catalyst and hydrolyzes any remaining borohydride reagent.
-
Extraction: Extract the aqueous mixture thoroughly with an organic solvent like DCM or Ethyl Acetate (EtOAc). Combine the organic layers and wash with brine.
-
Acid-Base Extraction (Recommended): For the highest purity, perform an acid-base extraction.
-
Dissolve the crude residue in EtOAc or DCM.
-
Extract the organic solution with 1M hydrochloric acid (HCl). Your product, being basic, will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with fresh EtOAc or DCM to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10.
-
Extract the now free-based amine back into fresh DCM or EtOAc (3x).
-
Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
-
Column Chromatography: If further purification is needed, silica gel chromatography can be used. To prevent the basic amine from streaking on the acidic silica, use an eluent system containing a small amount of a basic modifier. A typical system would be a gradient of 0-10% Methanol in DCM, with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide added to the solvent mixture.
Optimized Experimental Protocol
This protocol is designed as a robust starting point for achieving high yields.
Materials:
-
3-(2-morpholinoethoxy)benzaldehyde (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-(2-morpholinoethoxy)benzaldehyde (1.0 eq) and dissolve it in DCE (to make a ~0.2 M solution).
-
Add the methylamine solution (1.5 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by acid-base extraction or silica gel column chromatography as described in Q4.
Troubleshooting Logic Flowchart
The following diagram provides a logical workflow for diagnosing and solving common synthesis issues.
Caption: A step-by-step guide to troubleshooting the synthesis.
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield | Potential Issues to Avoid |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for the iminium ion prevents reduction of the starting aldehyde, maximizing yield of the desired amine.[5] | Use of NaBH₄ leads to alcohol byproduct. NaBH₃CN is toxic. NaBH(OAc)₃ is moisture sensitive. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvents that are compatible with STAB and effectively dissolve reactants. | Protic solvents (e.g., Methanol, Ethanol) will react with and decompose STAB.[4] |
| pH / Catalyst | Catalytic Acetic Acid (to achieve pH ~5-6) | Catalyzes both imine formation (dehydration) and protonation to the more reactive iminium ion, increasing reaction rate.[2] | Excess acid protonates the starting amine, rendering it non-nucleophilic. A basic medium slows imine formation. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed efficiently without promoting side reactions. | Higher temperatures are generally unnecessary and may lead to reagent decomposition. |
| Purification | Acid-Base Extraction followed by Column Chromatography | Exploits the basicity of the product for highly efficient separation from neutral impurities. | Amine streaking on silica gel (prevented with basic mobile phase modifier). Emulsion formation during extractions. |
References
-
Reis, J. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. NIH National Center for Biotechnology Information. Available at: [Link]
-
PrepChem (n.d.). Synthesis of N-methyl-N-benzyl-n-dodecylamine. Available at: [Link]
-
RSC Publishing (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
- Google Patents (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
MDPI (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
-
MDPI (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Available at: [Link]
-
ChemRxiv (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
Organic Chemistry Data (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
GSK (n.d.). Reductive Amination. Available at: [Link]
-
Organic Syntheses (n.d.). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT. Available at: [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Reddit (2024). How to purify Benzylamine?. r/OrganicChemistry. Available at: [Link]
- Google Patents (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
- Google Patents (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Vietchem (n.d.). N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, 95% 250mg Maybridge. Available at: [Link]
- Google Patents (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. This molecule, with its tertiary amine and morpholine functionalities, presents unique challenges and opportunities during downstream processing. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter in the lab. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Compound Profile and Initial Assessment
Before attempting any purification, a thorough understanding of the target molecule and potential impurities is critical.
Physicochemical Properties (Predicted)
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂ | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 250.34 g/mol | Essential for calculating molar equivalents and yields. |
| pKa (most basic) | ~8.5-9.5 (predicted) | The basic nature is key for acid-base extraction techniques.[1] |
| Appearance | Likely a viscous oil or low-melting solid | Influences the choice between crystallization and chromatography. |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH). The protonated salt form is water-soluble. | Dictates solvent selection for extraction, chromatography, and crystallization. |
Q1: What are the most likely impurities in my crude mixture?
A1: The impurity profile depends heavily on the synthetic route. However, for a typical reductive amination or nucleophilic substitution synthesis, you should anticipate:
-
Unreacted Starting Materials: Such as 3-(2-morpholin-4-ylethoxy)benzaldehyde or N-methylbenzylamine.
-
Side-Products: Imines or other condensation products, especially if the amine has been stored improperly.[2]
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts.
-
Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities.[3]
Section 2: Troubleshooting Purification Workflows
Liquid-Liquid Extraction (Acid-Base Extraction)
This is often the most effective first-pass purification step for basic compounds like your target amine. The principle relies on changing the polarity of the amine by protonating it with acid, making it soluble in the aqueous phase.[4][5]
Q2: How do I perform an acid-base extraction to remove neutral and acidic impurities?
A2: This procedure leverages the basicity of your target compound to move it between organic and aqueous layers, leaving other impurities behind.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl).[6] Repeat this extraction 2-3 times. Your protonated amine will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Layer Separation: Combine all acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your amine, causing it to "crash out" or become insoluble in water.[5]
-
Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent (DCM or EtOAc) 2-3 times. Your purified amine will now be in the organic layer.
-
Final Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
.
Q3: I'm seeing a thick emulsion at the interface during extraction. What should I do?
A3: Emulsions are common and typically caused by fine particulate matter or compounds that act as surfactants.
-
Wait: Sometimes, simply letting the separatory funnel stand for 10-20 minutes will allow the layers to separate.
-
Add Brine: Adding a saturated NaCl solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
Column Chromatography
If extraction does not provide sufficient purity, column chromatography is the next logical step. However, basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.
Q4: My compound is streaking badly on a silica TLC plate and column. How can I achieve a clean separation?
A4: This is the most common issue when chromatographing amines on silica. The interaction between the basic amine and acidic silica causes tailing.[7] Here are several effective solutions:
-
Option A: Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent system.[7]
-
Option B: Use a Different Stationary Phase:
Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Comments |
|---|---|---|
| Silica Gel | Dichloromethane / Methanol / Triethylamine (95:5:0.5) | A good starting point. Adjust MeOH for polarity. |
| Silica Gel | Ethyl Acetate / Hexane / Triethylamine (e.g., 70:30:1) | Less polar system if impurities are non-polar. |
| Basic Alumina | Ethyl Acetate / Hexane (Gradient) | Often does not require a basic additive. |
| Reversed-Phase C18 | Acetonitrile / Water / Triethylamine (Gradient with 0.1% TEA) | Useful for highly polar impurities. The amine becomes more retentive at higher pH.[7] |
Final Product Isolation & Handling
Q5: My purified amine is a persistent oil. How can I obtain a solid, crystalline product?
A5: Many purified amines exist as oils at room temperature. Converting the free base to a salt is a standard and highly effective method for inducing crystallization.[11]
Protocol for Hydrochloride (HCl) Salt Formation:
-
Dissolve your purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, EtOAc, or isopropanol).
-
While stirring, slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.
-
Stir the resulting slurry for 30-60 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess acid and solvent.
-
Dry the solid under vacuum to obtain the final, stable, and often crystalline hydrochloride salt.
Q6: How should I store my purified amine to prevent degradation?
A6: Amines can be sensitive to air and carbon dioxide.
-
Free Base: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[12] Refrigeration is recommended to slow degradation.
-
Salt Form: The hydrochloride salt is generally much more stable and less sensitive to air and CO₂. Storage at room temperature in a sealed container is usually sufficient.
Section 3: References
-
Vertex AI Search. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
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JoVE. (2020). Video: Extraction - Concept.
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Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
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Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
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Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1.
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Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
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Refining Community. (n.d.). Contamination in Amine Systems.
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzylamine.
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Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
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Aldrich. (2025). Aldrich 726842 - SAFETY DATA SHEET.
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Org Prep Daily. (2006). Purifying amines on silica.
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ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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ChemTalk. (n.d.). Lab Procedure: Recrystallization.
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MDPI. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide.
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ECHEMI. (n.d.). N-Methylbenzylamine SDS, 103-67-3 Safety Data Sheets.
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PubMed. (1995). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine.
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Molbase. (n.d.). Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.
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Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methylbenzylamine.
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Smolecule. (n.d.). N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine.
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Reddit. (2024). How to purify Benzylamine? : r/OrganicChemistry.
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Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
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MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
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Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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Technical Support Center: N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine & Structurally Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine and other morpholine-containing benzylamine derivatives. While specific experimental data for the exact molecule this compound is limited in public literature[1][2], its structure is representative of a broad class of research compounds known for presenting significant challenges in aqueous solubility.
This guide leverages established principles from analogous structures to provide a robust framework for troubleshooting and resolving these solubility issues. The core structural features—a weakly basic morpholine ring and a secondary benzylamine group—are common culprits for pH-dependent solubility and a tendency to precipitate in neutral aqueous media.[3][4][5] By understanding the underlying physicochemical principles, you can design robust experimental protocols and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why does my compound exhibit poor water solubility at neutral pH?
Your compound's structure contains two key functional groups that act as weak bases: the morpholine nitrogen and the secondary amine nitrogen. In a neutral aqueous solution (pH ≈ 7), these amine groups are largely in their non-ionized, neutral form. This neutral state makes the molecule less polar and significantly less soluble in water.[6] For the molecule to dissolve effectively, these basic nitrogens need to be protonated (i.e., carry a positive charge), which dramatically increases their interaction with polar water molecules.
Q2: How does pH dramatically affect the solubility of my compound?
The solubility of weakly basic compounds is governed by the Henderson-Hasselbalch equation. As the pH of the solution decreases (becomes more acidic), the concentration of hydrogen ions (H+) increases.[7] These protons are then accepted by the basic nitrogen atoms on your molecule, converting them into their protonated, cationic (positively charged) forms. This process of ionization drastically increases the compound's polarity and, consequently, its aqueous solubility.[8][9][10] Therefore, your compound will be significantly more soluble in acidic solutions (e.g., pH 1-5) than in neutral or basic solutions.[11][12]
Q3: I've seen protocols using Dimethyl Sulfoxide (DMSO). How does this help and what are the risks?
DMSO is a powerful, polar aprotic solvent widely used to dissolve hydrophobic compounds for in vitro assays.[13][14][15] It is an effective "co-solvent" that can dissolve a wide range of nonpolar and polar molecules.[16] The standard workflow involves creating a highly concentrated stock solution in 100% DMSO, which is then diluted into your aqueous assay buffer.
Key Considerations & Risks:
-
Final Concentration: The final concentration of DMSO in your aqueous medium should typically be kept low (e.g., <0.5% v/v) as higher concentrations can be toxic to cells or interfere with assay components.[14]
-
Precipitation on Dilution: When the DMSO stock is added to the aqueous buffer, the compound may precipitate out of solution if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a common issue and requires careful optimization.
-
Compound Stability: Ensure your compound is stable in DMSO for the intended storage duration.
Q4: My compound dissolves initially in acidic buffer, but then precipitates over time or when I adjust the pH. How can I prevent this?
This phenomenon, known as "precipitation upon pH shift," is a classic challenge with weakly basic drugs.[11] When you dissolve the compound in an acidic solution, you create a stable, soluble ionized form. If you then dilute this into a higher pH buffer (e.g., cell culture media at pH 7.4), the equilibrium shifts back towards the less soluble, neutral form of the compound. If the concentration exceeds the thermodynamic solubility limit at that new pH, the compound will precipitate.
Prevention Strategies:
-
Work at Lower Concentrations: Ensure the final concentration in your neutral buffer is well below the compound's intrinsic solubility at that pH.
-
Use of Co-solvents: Including a small percentage of a co-solvent like DMSO in the final solution can help keep the compound dissolved.[17]
-
Formulation with Excipients: For more advanced applications, formulation aids like cyclodextrins can be used to form inclusion complexes that enhance solubility.[18]
Troubleshooting Guide: Common Solubility Problems
This section provides a systematic approach to addressing the most common solubility issues encountered in the lab.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in neutral buffer (e.g., PBS pH 7.4) | The compound is a weak base and is in its poorly soluble, non-ionized form at neutral pH. | Primary Method: Prepare a concentrated stock solution in an organic co-solvent like DMSO. Serially dilute this stock into your final aqueous buffer, ensuring vigorous mixing. Alternative Method: Prepare an acidic aqueous stock (e.g., in 10-100 mM HCl). Neutralize carefully with an equimolar amount of NaOH just before use, ensuring the final concentration is below the solubility limit at neutral pH. |
| Solution appears hazy or cloudy after dilution from a DMSO stock | The compound has precipitated upon dilution because its solubility limit in the final aqueous/DMSO mixture was exceeded. | 1. Decrease Final Concentration: Reduce the target concentration of your compound in the final solution. 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). 3. Change Dilution Method: Add the DMSO stock to your buffer dropwise while vortexing vigorously to avoid localized high concentrations that trigger precipitation. |
| Compound precipitates during long-term incubation or storage at 4°C | The prepared solution is supersaturated. Over time, the excess compound crashes out of solution to reach its lower, thermodynamically stable solubility limit. | 1. Confirm Thermodynamic Solubility: Use the Shake-Flask method (Protocol 3) to determine the true equilibrium solubility. Prepare working solutions at or below this concentration. 2. Filter Solutions: After preparation, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates that could act as seeds for further precipitation. 3. Prepare Fresh: For critical experiments, prepare solutions fresh from a stable stock (e.g., DMSO) and use them immediately. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent (DMSO)
This is the most common and recommended method for in vitro biological assays.
-
Weigh Compound: Accurately weigh out the desired amount of your compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolve: Vortex the tube vigorously. If needed, sonicate briefly in a water bath to ensure complete dissolution.[19] The solution should be perfectly clear.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: To prepare a working solution, perform a serial dilution. For example, to achieve a 0.1% DMSO final concentration, first dilute the 10 mM stock 1:10 in DMSO to get 1 mM. Then, dilute this 1:1000 into your final aqueous buffer (e.g., 1 µL into 999 µL of buffer) to get a 1 µM working solution. Vortex immediately after adding the stock.
Protocol 2: Preparation of an Acidic Aqueous Stock Solution
This method is useful when DMSO is incompatible with an assay, but requires careful handling to avoid precipitation.
-
Weigh Compound: Accurately weigh out the compound.
-
Prepare Acidic Solvent: Use a solution of 10-100 mM Hydrochloric Acid (HCl) in ultrapure water.
-
Dissolve: Add the acidic solvent to the compound and vortex/sonicate until fully dissolved. The required concentration of acid will depend on the compound's pKa.
-
Use/Neutralization: This acidic stock can be used directly if the assay is pH-tolerant. To adjust to a neutral pH for cell-based assays, a carefully calculated amount of NaOH must be added. This step carries a high risk of precipitation and should be done immediately before use with vigorous stirring.
Protocol 3: Workflow for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic (equilibrium) solubility, which is crucial for understanding the true limits of your compound.[20]
-
Preparation: Add an excess amount of the solid compound to several vials containing your aqueous buffer of interest (e.g., PBS, pH 7.4). "Excess" means enough solid should remain visible at the bottom of the vial after equilibration.
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to become fully saturated.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant (the clear liquid on top) and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the compound's concentration using a validated analytical method like HPLC-UV.
-
Result: The measured concentration is the thermodynamic solubility of the compound under those specific conditions (pH, temperature).
Visual Diagrams and Workflows
Diagram 1: The Effect of pH on Weak Base Solubility
This diagram illustrates why compounds like this compound are more soluble at lower pH.
Caption: pH-dependent equilibrium of a weakly basic amine.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This flowchart provides a logical path for diagnosing and solving solubility problems.
Caption: A step-by-step guide to resolving compound solubility.
References
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Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
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Nasswetter, L., Fischer, M., Scheidt, H. A., & Heerklotz, H. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654. Retrieved from [Link]
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Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
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ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]
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askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]
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YouTube. (2023, December 19). Why Is pH Critical For Weak Electrolyte Solubility? Retrieved from [Link]
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Gapsa, M., Jores, K., & Weigandt, M. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(10), 1541. Retrieved from [Link]
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ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
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Biela, A., Sinner, F., & Windisch, M. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1093–1101. Retrieved from [Link]
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ACS Publications. (2020). The Equilibrium Solubility of Carbon Dioxide in Aqueous Solutions of Morpholine: Experimental Data and Thermodynamic Modeling. Industrial & Engineering Chemistry Research, 59(4), 1649-1661. Retrieved from [Link]
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DergiPark. (2023). Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies: Acid modification, solvent evaporation and gastroretentive: Ciprofloxacin HCl case. Journal of Research in Pharmacy, 29(1), 230-241. Retrieved from [Link]
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Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1025–1029. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(6), 1-10. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. Retrieved from [Link]
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Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004–4014. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(1), 3-12. Retrieved from [Link]
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Dressman, J. B., & Reppas, C. (2016). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS PharmSciTech, 17(1), 16–25. Retrieved from [Link]
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ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
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Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]
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Dissolution Technologies. (2011). Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. Retrieved from [Link]
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Box, K. J., Comer, J. E. A., & Taylor, R. (2011). The " dissolution" method: a low volume, in vitro apparatus for assessing the dissolution/precipitation behaviour of an active pharmaceutical ingredient under biorelevant conditions. Analytical Methods, 3(3), 560-567. Retrieved from [Link]
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FDA. (2018). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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PubChem. (n.d.). Benzyl-(3-morpholin-4-yl-propyl)-amine. Retrieved from [Link]
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Vietchem. (n.d.). N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, 95% 250mg Maybridge. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-2-(3-methylbenzyl)-morpholine. Retrieved from [Link]
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Technical Support Center: Stability of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine in DMSO
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, hereafter referred to as "the compound," specifically addressing its stability in dimethyl sulfoxide (DMSO) solutions. While DMSO is a vital solvent for solubilizing and storing compounds for screening and in-vitro assays, unforeseen instability can lead to inconsistent experimental results, loss of valuable material, and inaccurate data interpretation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to proactively address potential challenges. We will delve into the underlying chemical principles, provide actionable protocols, and offer guidance rooted in established best practices for compound management.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My assay results are inconsistent over time. Could my compound be degrading in its DMSO stock solution?
Answer: Yes, inconsistent results are a classic indicator of compound instability. While this compound possesses structural motifs that are generally stable, such as the morpholine ring which often enhances metabolic stability[1][2][3][4][5], certain functionalities can be susceptible to degradation under common storage conditions. The two primary non-enzymatic degradation pathways to consider are oxidation and hydrolysis.
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Oxidative Degradation: The compound has two tertiary amine groups (one in the morpholine ring and the N-methylbenzylamine moiety). Tertiary amines can be susceptible to oxidation, which is promoted by the presence of oxygen and trace metal ions.[6][7] The benzylic position (the CH2 group between the phenyl ring and the nitrogen) is also a potential site for oxidation.
-
Hydrolysis: The ether linkage (-O-CH2-CH2-) is generally stable but can undergo slow hydrolysis, especially if the DMSO solvent has absorbed significant amounts of water and if acidic or basic impurities are present.[8][9][10][11][12] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can facilitate hydrolysis over long-term storage.[13][14] Studies have shown that water content in DMSO is a more significant factor in compound loss than oxygen.[15][16][17]
Question 2: What are the optimal storage conditions for my compound in DMSO to ensure maximum stability?
Answer: Proper storage is the most critical factor in preserving the integrity of your compound stock. Based on general best practices for compound libraries, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures significantly slow down the rates of chemical reactions, including degradation pathways. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation.[15] |
| Container | Use amber glass vials with tight-fitting, PTFE-lined screw caps. | Amber glass protects the compound from light, which can catalyze degradation.[18] Glass is preferred as it is non-reactive, and tight seals prevent moisture and air from entering.[18] |
| Aliquoting | Prepare single-use aliquots. | This practice avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[15][16][17] |
| Solvent Quality | Use high-purity, anhydrous DMSO. | Minimizes contaminants (water, acids, bases) that can directly participate in or catalyze degradation reactions.[14] |
A large-scale study on compound stability in DMSO at room temperature showed a significant decline in compound integrity over a year, with the probability of observing the compound dropping to 83% after 6 months and 52% after 1 year.[19][20] This highlights the importance of low-temperature storage.
Question 3: I see a new, unexpected peak in my LC-MS analysis of an aged stock solution. What could it be?
Answer: An unexpected peak is likely a degradation product. Based on the structure of this compound, several degradation products are plausible.
-
Oxidation Products: N-oxidation of either tertiary amine can occur, leading to the formation of an N-oxide. This would result in an increase in mass of 16 Da. Oxidation at the benzylic carbon could lead to the formation of a ketone, which would subsequently cleave the C-N bond.
-
Hydrolysis Products: Cleavage of the ether bond would result in two fragments: 3-((methylamino)methyl)phenol and 2-morpholinoethanol.
-
Demethylation Products: N-demethylation is a common degradation pathway for N-methylamines, which would yield N-[3-(2-morpholin-4-ylethoxy)benzyl]amine.[21][22]
The diagram below illustrates the primary potential degradation pathways.
Caption: Potential degradation pathways for the compound in DMSO.
To confirm the identity of the new peak, high-resolution mass spectrometry (HRMS) to determine its exact mass and tandem MS (MS/MS) to obtain fragmentation patterns would be necessary.
Question 4: How can I proactively test the stability of my compound in DMSO?
Answer: A proactive stability study is highly recommended, especially for compounds that will be stored for extended periods or used in critical assays. This involves analyzing the purity of the compound in its DMSO stock solution at defined time points. A standard approach using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment in DMSO
This protocol provides a framework for evaluating the stability of your compound under typical storage conditions.
Objective: To determine the rate of degradation of the compound in a DMSO stock solution over time at a specified storage temperature.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable C18 column and UV or MS detector[23]
Procedure:
-
Stock Solution Preparation: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquoting: Immediately dispense the stock solution into multiple amber glass vials, creating single-use aliquots (e.g., 50 µL per vial).
-
Initial Analysis (T=0): Take one or two aliquots for immediate analysis.
-
Thaw the aliquot at room temperature.
-
Dilute the sample to a suitable concentration (e.g., 10 µM) with an appropriate diluent (e.g., 50:50 acetonitrile:water).
-
Analyze by HPLC or LC-MS to determine the initial purity. This is your baseline (100% purity).
-
-
Storage: Place the remaining aliquots in the desired storage condition (e.g., -20°C, -80°C, or room temperature for an accelerated study). Protect from light.
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6, and 12 months), remove one or two aliquots from storage.
-
Sample Analysis: Allow the aliquots to thaw completely at room temperature. Prepare and analyze them using the exact same LC-MS method as the T=0 sample.
-
Data Analysis: Calculate the purity of the parent compound at each time point relative to the T=0 sample. This is typically done by comparing the peak area of the parent compound.
-
Relative Purity (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the relative purity (%) against time (months) to visualize the stability profile.
-
Caption: Workflow for a long-term compound stability study.
References
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troubleshooting N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine crystallization
Welcome to the Technical Support Center for the crystallization of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance rooted in established scientific principles. This center is designed to help you navigate the complexities of crystallizing this specific molecule, addressing common challenges with robust, evidence-based solutions.
The structure of this compound presents unique crystallization challenges. Its flexibility, multiple hydrogen bond acceptors (morpholine oxygen, ether oxygen, tertiary amine nitrogen), and aromatic ring system mean that solvent selection, supersaturation control, and thermal history are critical factors in obtaining a stable, crystalline solid form.
This guide is structured to move from general principles to specific, actionable protocols, providing not just the 'how' but the 'why' behind each recommendation.
Section 1: Understanding the Molecule & Initial Considerations
Before troubleshooting, it's crucial to understand the physicochemical properties of your molecule. While experimental data for this specific compound is not widely published, we can estimate key parameters based on its functional groups to guide our strategy.
| Property | Estimated Value / Characteristic | Implication for Crystallization |
| Molecular Weight | ~306.4 g/mol | Moderate molecular weight, generally favorable for crystallization. |
| Polarity | Moderately Polar | The molecule has both hydrophobic (benzyl ring) and hydrophilic (morpholine, ether) regions. This amphiphilic nature requires careful solvent selection. |
| Hydrogen Bond Acceptors | 3 (Morpholine-O, Ether-O, Amine-N) | Strong interactions with protic solvents are likely. Hydrogen bonding will play a key role in crystal packing.[1] |
| Hydrogen Bond Donors | 0 (as free base) | The absence of donor groups on the molecule itself means crystal lattice formation will rely on interactions with solvents or co-formers, or weaker C-H···O/N interactions. |
| pKa (estimated) | ~8.5-9.5 (for morpholine N), ~6.5-7.5 (for tertiary amine N) | The basic nature of the amine groups allows for the possibility of salt formation, which can be an effective crystallization strategy.[2] |
| Rotatable Bonds | High | The flexible ether linkage and benzyl group can lead to conformational polymorphism, where different crystal structures arise from different molecular conformations.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound consistently "oils out" and refuses to crystallize. What is happening and how can I prevent it?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem for flexible molecules like this one. It occurs when the concentration of the solute in the solution exceeds the solubility limit to such a great extent that it separates as a liquid, supercooled melt rather than an ordered solid.[4] This is often due to high supersaturation being generated too quickly.
Key Causes & Solutions:
-
High Supersaturation: You are likely in the "labile zone" of the solubility curve. Reduce the rate of supersaturation generation by slowing the cooling rate or the anti-solvent addition rate.[5]
-
Poor Solvent Choice: The solvent may be too good, requiring a large temperature drop or a large volume of anti-solvent, which promotes oiling. Try a solvent system where the compound has slightly lower solubility.
-
Insufficient Nucleation Sites: A pristine solution may lack sites for crystals to begin forming. Try scratching the inside of the flask with a glass rod or adding seed crystals.[6]
Q2: Should I crystallize this molecule as a free base or as a salt?
A2: Given the presence of two basic nitrogen atoms, salt formation is a highly recommended strategy. Crystallizing the free base can be challenging due to its potential for oiling and the lack of strong, directional interactions (like hydrogen bond donors) to facilitate a stable crystal lattice.
Advantages of Salt Formation:
-
Increased Rigidity: Protonation of the amine(s) reduces conformational flexibility.
-
Stronger Interactions: The resulting ion pair introduces strong, directional electrostatic interactions and hydrogen bonding opportunities with the counter-ion, which can significantly improve the chances of forming a stable, crystalline solid.[7]
-
Modified Solubility: Salts often have very different solubility profiles than the free base, opening up a wider range of potential crystallization solvents. Consider forming salts with common acids like HCl, HBr, sulfuric acid, or organic acids like tartaric or citric acid.[2]
Q3: The morpholine and ether groups seem to be causing issues. How do they influence crystallization?
A3: These groups are significant. The morpholine ring is a bulky, flexible group, and the ether linkage adds several rotatable bonds. Both contain oxygen atoms that are excellent hydrogen bond acceptors.[1] This has two main consequences:
-
High Solubility in Protic Solvents: These groups will interact strongly with solvents like alcohols or water, potentially making the compound too soluble and requiring high levels of anti-solvent to precipitate.
-
Competition for Interactions: In the absence of strong hydrogen bond donors on the molecule itself, these acceptor sites may preferentially interact with the solvent rather than forming the ordered solute-solute interactions needed for crystallization.[8] This can be overcome by using a less interactive solvent or by introducing a salt co-former that provides strong donor sites.
Q4: I suspect I have different polymorphs. How can I confirm this and control the outcome?
A4: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical concern in pharmaceutical development as it affects properties like solubility and stability.[9][10] Uncontrolled polymorphic transitions can occur during manufacturing or storage.[11]
Screening & Control Strategy:
-
Systematic Screening: Crystallize the compound under a wide variety of conditions (different solvents, cooling rates, etc.).
-
Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Different polymorphs will produce distinct XRPD patterns and thermal behaviors.[11]
-
Slurry Experiments: Slurrying a mixture of polymorphs in a solvent over time will cause the less stable forms (metastable) to dissolve and the most stable form to remain. This is a classic technique for identifying the thermodynamically stable polymorph under those conditions.[12][13][14]
Section 3: In-Depth Troubleshooting Guide
This section provides a structured, question-driven approach to solving specific experimental problems.
Problem Category 1: Failure to Crystallize
Q: My solution remains clear even after cooling and standing for a long time. What are the next steps? A: This indicates that your solution is not sufficiently supersaturated, or that the energy barrier for nucleation is too high.
-
Step 1: Induce Nucleation. First, try scratching the inner surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[6]
-
Step 2: Add Seed Crystals. If you have previously isolated any solid, even of poor quality, adding a tiny amount to the solution can template crystal growth.
-
Step 3: Increase Supersaturation. If nucleation fails, your solution may be undersaturated.
-
For Cooling Crystallization: Re-heat the solution and boil off a small portion of the solvent (10-15%) to increase the concentration, then repeat the cooling process.[6]
-
For Anti-Solvent Crystallization: Add a small, additional volume of the anti-solvent.
-
-
Step 4: Consider Solvent Evaporation. Transfer the solution to a wider flask, cover it with a watch glass or perforated film, and allow the solvent to evaporate slowly over several days. This is a gentle way to achieve supersaturation.[15][16]
Q: My compound forms a persistent oil. How do I transition from an oil to a solid? A: Oiling out is a kinetic and thermodynamic problem. The goal is to avoid the conditions that favor it and find a path to controlled nucleation.
Problem Category 2: Poor Crystal Quality or Morphology
Q: My product crystallizes as very fine needles, which are difficult to filter and dry. How can I obtain more equant (block-like) crystals? A: Crystal habit (shape) is determined by the relative growth rates of different crystal faces. Needle-like morphology often results from rapid, one-dimensional growth.[17]
-
Solvent Effects: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall shape.[17][18] Experiment with solvents of different polarities and hydrogen-bonding capabilities. For instance, if you are using a non-polar solvent like toluene, try adding a small amount of a more polar co-solvent like ethanol.
-
Lower Supersaturation: High supersaturation favors rapid growth and can lead to needles. Slow down the crystallization process (slower cooling or anti-solvent addition) to allow for more ordered, three-dimensional growth.[19]
-
Agitation: The level of mixing can influence crystal shape. Try reducing the stirring speed, as high shear can sometimes promote needle formation.
-
Temperature Cycling: Sometimes, slowly cycling the temperature of the slurry (e.g., warming it by 5-10°C and then slowly cooling again) can help ripen the crystals into a more stable, equant morphology.
Q: The final product is highly agglomerated and consists of clumps of small crystals. What can be done to prevent this? A: Agglomeration occurs when individual crystals stick together. This is often a problem with very small crystals, which have high surface energy.[5]
-
Control Nucleation: The root cause is often explosive nucleation, which creates a large number of fine particles that are prone to agglomerating. Aim for controlled nucleation at a lower supersaturation level to grow fewer, larger crystals.
-
Optimize Mixing: Poor mixing can create zones of very high local supersaturation, leading to uncontrolled nucleation. Ensure your stirring is adequate to homogenize the solution, especially at the point of anti-solvent addition.[4] Conversely, very high shear can sometimes increase agglomeration through particle collisions. Experiment with different agitation speeds.
-
Consider Additives: In some cases, trace amounts of specific additives or impurities can promote or inhibit agglomeration. Ensure the purity of your starting material and solvents.
Section 4: Standard Experimental Protocols
These protocols provide a starting point for developing a robust crystallization process.
Protocol 4.1: Cooling Crystallization
This method is suitable for compounds whose solubility significantly decreases with temperature.[20][21]
-
Solubility Test: First, determine a suitable solvent. The ideal solvent should dissolve the compound completely at an elevated temperature (e.g., 50-60°C) but show low solubility at room temperature or below.
-
Dissolution: In an appropriately sized flask, dissolve the this compound in the minimum amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Maturation: Once crystals have formed, allow the mixture to stir gently at the final temperature for several hours. This "aging" or "maturation" step can improve crystal purity and form.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.
-
Analysis: Characterize the solid by XRPD and DSC to identify the crystal form.
Protocol 4.2: Anti-Solvent Crystallization
This is a powerful technique where a second solvent (the anti-solvent) is added to a solution of the compound, reducing its solubility and inducing crystallization.[24][25][26]
-
Solvent Selection: Find a solvent in which your compound is freely soluble (the "primary solvent") and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include Methanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.
-
Dissolution: Dissolve the compound in the primary solvent to create a concentrated solution.
-
Controlled Addition: Slowly add the anti-solvent to the stirred solution at a constant rate.[4] Adding the anti-solvent too quickly can cause oiling out. Monitor the solution for the first sign of turbidity (cloudiness), which indicates the onset of nucleation.
-
Growth & Maturation: Once turbidity appears, you can either stop the anti-solvent addition and allow the crystals to grow, or continue the addition at a much slower rate. Stir the resulting slurry for several hours to ensure complete crystallization and allow for particle maturation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent or the pure anti-solvent, and dry under vacuum.
-
Analysis: Characterize the solid by XRPD and DSC.
Protocol 4.3: Slurry Experiment for Thermodynamic Polymorph Identification
This experiment helps identify the most stable crystal form of your compound under a specific set of solvent and temperature conditions.[12][13]
-
Preparation: Place an excess amount of the solid compound (if you have multiple forms, use a mixture) into a vial with a chosen solvent. The amount of solid should be enough that some remains undissolved, creating a saturated solution with a solid slurry.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or with a magnetic stir bar) at a constant temperature for an extended period (24-72 hours).
-
Sampling & Analysis: After the equilibration period, filter the solid.
-
Characterization: Immediately analyze the solid phase using XRPD. The resulting pattern will correspond to the most stable polymorphic form under those experimental conditions. Repeating this experiment in various solvents can help build a comprehensive understanding of your compound's polymorphic landscape.[14]
Section 5: References
-
Vertex AI Search. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. Available from:
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Vertex AI Search. Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications. Available from:
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Vertex AI Search. A Different View of Solvent Effects in Crystallization - MDPI. Available from:
-
Vertex AI Search. Drug Polymorphism: A Key Consideration for API Development - Curia Global. Available from:
-
Vertex AI Search. Crystallization process: how does crystallization work - Mirai Intex. Available from:
-
Vertex AI Search. How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. Available from:
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Vertex AI Search. Chemistry Crystallization - sathee jee. Available from:
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Vertex AI Search. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs - Crimson Publishers. Available from:
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Vertex AI Search. Polymorphism - All About Drugs. Available from:
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Vertex AI Search. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Available from:
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Vertex AI Search. Guide for crystallization. Available from:
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Vertex AI Search. Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective | Organic Process Research & Development - ACS Publications. Available from:
-
Vertex AI Search. Crystallisation Techniques. Available from:
-
Vertex AI Search. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. Available from:
-
Vertex AI Search. Cooling/Freezing Crystallization - Myande Group. Available from:
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Vertex AI Search. Antisolvent Crystallization - RM@Schools. Available from:
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Vertex AI Search. Crystallization process guide | industrial use - ANDRITZ GROUP. Available from:
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Vertex AI Search. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available from:
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Vertex AI Search. Using AntiSolvent for Crystallization - Mettler Toledo. Available from:
-
Vertex AI Search. Growing Quality Crystals - MIT Department of Chemistry. Available from:
-
Vertex AI Search. Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt | Crystal Growth & Design - ACS Publications. Available from:
-
Vertex AI Search. What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. Available from:
-
Vertex AI Search. Growing Crystals - MIT. Available from:
-
Vertex AI Search. Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol-Maleic Acid Salt | Request PDF - ResearchGate. Available from:
-
Vertex AI Search. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods | Crystal Growth & Design - ACS Publications. Available from:
-
Vertex AI Search. 3.6F: Troubleshooting - Chemistry LibreTexts. Available from:
-
Vertex AI Search. Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from:
-
Vertex AI Search. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from:
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Technical Support Center: Preventing Byproduct Formation in Morpholine Derivative Synthesis
Welcome to the technical support center for the synthesis of morpholine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted byproducts during synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of morpholine derivatives. Each question is followed by a detailed explanation of the potential causes and actionable steps to mitigate the issue.
Dehydration of Diethanolamine Route
Question: My synthesis of morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is causing this and how can I improve the outcome?
Answer:
This is a common issue in the acid-catalyzed dehydration of diethanolamine (DEA). The dark, viscous nature of the product typically indicates the formation of high-molecular-weight condensation products or "heavies".[1] Several factors can contribute to low yields and byproduct formation in this reaction.
Causality and Mitigation Strategies:
-
Improper Acid Concentration and Stoichiometry: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[2][3] Using an incorrect concentration or an insufficient amount of acid can lead to an incomplete reaction and the formation of intermediates that can polymerize.[1] For laboratory-scale synthesis, a molar ratio of approximately 1:1.8 of diethanolamine to concentrated sulfuric acid is often employed. For oleum-based procedures, which can achieve yields of 90-95%, a ratio of 1.2 to 1.7 parts of 20% oleum per part of diethanolamine is recommended.[4]
-
Suboptimal Reaction Temperature: The reaction is typically conducted at high temperatures, often around 200-210°C.[2][5] Insufficient temperature can lead to incomplete cyclization, while excessive temperatures can promote the formation of degradation products and "heavies".[1] Precise temperature control is crucial for maximizing the yield of morpholine.
-
Inefficient Water Removal: The dehydration of diethanolamine is a reversible reaction. The presence of water, a byproduct of the reaction, can inhibit the forward reaction and reduce the yield.[1] Ensure your distillation apparatus is efficient at removing water as it forms to drive the reaction to completion.
-
Foaming: The reaction mixture has a tendency to foam, especially at temperatures above 170°C, which can complicate the process and lead to loss of material.[4] Careful heating and agitation can help to control foaming.
Diethylene Glycol and Ammonia Route
Question: I am attempting to synthesize morpholine from diethylene glycol (DEG) and ammonia, but I am observing significant amounts of 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine in my product mixture. How can I increase the selectivity for morpholine?
Answer:
The reaction of diethylene glycol with ammonia over a hydrogenation catalyst is a major industrial route for morpholine synthesis.[3][6] However, controlling selectivity to minimize byproducts like 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine is a key challenge.[1]
Causality and Mitigation Strategies:
-
Incomplete Conversion: AEE is a common intermediate in this reaction.[1] Its presence in the final product indicates that the reaction has not gone to completion. Optimizing reaction time, temperature, and catalyst activity can improve the conversion of AEE to morpholine.
-
Catalyst Choice and Deactivation: The choice of catalyst is critical for selectivity.[1] Common catalysts include nickel, copper, or cobalt on an alumina support.[1][7] Catalyst deactivation due to poisoning by impurities or fouling by high-molecular-weight byproducts can lead to reduced conversion and selectivity.[1] Ensuring the purity of starting materials and considering catalyst regeneration or replacement can help maintain high performance.[1]
-
Reaction Conditions: Temperature and pressure play a significant role in product distribution. For instance, increasing the reaction temperature can sometimes lead to an increase in the formation of byproducts.[1] The reaction is typically carried out at temperatures between 150-400°C and under pressure.[3][6]
-
Ammonia to Hydrogen Ratio: In industrial processes, hydrogen is used to maintain catalyst activity. The molar ratio of ammonia to hydrogen can influence byproduct formation. Low ratios can lead to increased formation of "heavies".[8]
N-Alkylation of Morpholine
Question: I am trying to perform a mono-N-alkylation of morpholine, but I am consistently getting over-alkylation, resulting in a quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer:
Over-alkylation is a classic challenge in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[9]
Causality and Mitigation Strategies:
-
Stoichiometry and Reaction Conditions: Carefully controlling the stoichiometry by using a limited amount of the alkylating agent can favor mono-alkylation. However, this often results in incomplete conversion of the starting morpholine. Running the reaction at lower temperatures can also help to control the rate of the second alkylation.
-
Alternative Synthetic Routes:
-
Reductive Amination: This is a highly effective method for synthesizing N-substituted morpholines.[10] It involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[11] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2] This method avoids the issue of over-alkylation as the secondary amine product is less reactive under these conditions.[11]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl morpholine derivatives, the Buchwald-Hartwig amination is a powerful tool.[12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between morpholine and aryl halides or triflates.[14]
-
Alkylation with Alcohols: N-alkylation of morpholine with alcohols can be achieved using heterogeneous catalysts, such as CuO-NiO/γ-Al2O3.[15][16] This method can offer high conversion and selectivity for the desired N-alkylated morpholine.
-
Reductive Amination for Morpholine Derivative Synthesis
Question: My reductive amination reaction between a ketone and a morpholine derivative is showing very low conversion. What are the potential reasons and how can I troubleshoot this?
Answer:
Low conversion in reductive amination can be frustrating. Several factors can contribute to this issue, from the reactivity of your substrates to the choice of reagents and reaction conditions.
Causality and Mitigation Strategies:
-
Slow Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. If this step is slow, the overall reaction will be sluggish.
-
Solution: Consider using a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) to facilitate imine formation.[2] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can be more effective.
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting ketone but will reduce the iminium ion as it forms.[2]
-
Solution: If one reducing agent is not effective, try switching to another. NaBH(OAc)₃ is often more effective for challenging reductive aminations.[2]
-
-
Suboptimal pH: The pH of the reaction is crucial. The reaction is typically carried out under mildly acidic conditions to promote imine formation without deactivating the amine nucleophile.
-
Solution: Careful control of the pH, for example, by using a buffer system, can significantly improve the reaction rate.
-
-
Unreactive Ketone: Sterically hindered or electronically deactivated ketones can be unreactive.
-
Solution: Activate the ketone with a Lewis acid. If possible, consider using a more reactive carbonyl compound.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of morpholine derivatives.
Q1: What are the most common industrial methods for synthesizing morpholine?
A1: The two primary industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][6] The DEG route is now more common due to its efficiency.[1]
Q2: I need to synthesize a C-substituted morpholine derivative. What is a modern and efficient method?
A2: A highly efficient and green method for synthesizing C-substituted morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate.[12][17] This method allows for the clean isolation of monoalkylation products and subsequent cyclization to the desired morpholine derivative.[17] It is a versatile method that tolerates a wide range of functional groups.[12]
Q3: I am having trouble purifying my morpholine-containing compound using silica gel chromatography. What is the issue and how can I resolve it?
A3: Morpholine derivatives are basic, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[18] This can cause peak tailing, streaking, and poor recovery. To overcome this, you can add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent.[18] A common starting point is to add 0.1-2% triethylamine to the mobile phase.[18]
Q4: My morpholine derivative is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A4: The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents challenging. To improve extraction efficiency, you can employ the "salting out" technique.[18] By adding a large amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer, you increase its ionic strength, which decreases the solubility of your organic compound and drives it into the organic layer.[18] Additionally, ensuring the aqueous layer is basic (e.g., with NaOH or K₂CO₃) will keep your morpholine derivative in its less water-soluble free base form.[18]
Data and Protocols
Table 1: Effect of Temperature on Byproduct Formation in DEG/Ammonia Route
| Temperature (°C) | Diethylene Glycol Conversion (%) | Morpholine Selectivity (%) | 2-(2-aminoethoxy)ethanol (AEE) Selectivity (%) |
| 180 | 65 | 75 | 15 |
| 200 | 80 | 70 | 18 |
| 220 | 90 | 65 | 22 |
Data adapted from a study on the reaction of diethylene glycol and ammonia. Product distribution is given in gas chromatograph area percent.[1]
Experimental Protocol: Green Synthesis of Morpholines from 1,2-Amino Alcohols and Ethylene Sulfate
This protocol is based on a modern, efficient, and environmentally friendly method for morpholine synthesis.[10][12]
Materials:
-
1,2-amino alcohol
-
Ethylene sulfate
-
Potassium tert-butoxide (tBuOK)
-
Suitable solvent (e.g., THF, MeCN)
Procedure:
-
N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate.[2]
-
Cyclization: Add a base, such as potassium tert-butoxide, to the reaction mixture to induce cyclization to the morpholine derivative.[2]
-
Workup and Purification: Upon completion, the morpholine product can be isolated and purified using standard techniques such as extraction, distillation, or crystallization.
Visualizations
Diagram 1: Troubleshooting Low Yield in DEA Dehydration
Caption: Troubleshooting workflow for low yields in morpholine synthesis via DEA dehydration.
Diagram 2: Strategies to Avoid Over-Alkylation of Morpholine
Caption: Alternative synthetic routes to prevent over-alkylation of morpholine.
References
- Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. J. Am. Chem. Soc., 146, 29847-29856.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support Center.
- ChemCeed. (2022). Everything You Need to Know About Morpholine. ChemCeed.
- BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support Center.
- Synthesis of N-substituted morpholine nucleoside deriv
- DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst. (n.d.).
- Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. J. Heterocycl. Chem., 57, 140–150.
- BenchChem. (2025).
- Green Synthesis of Morpholines via Selective Monoalkyl
- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1989).
- US4647663A - Synthesis of morpholine. (n.d.).
- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1981).
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds. BenchChem.
- Morpholine. (n.d.). Wikipedia.
- Morpholine Preparation
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- US2777846A - Process of producing morpholine from diethanolamine. (n.d.).
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.).
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011).
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025). AKJournals.
- The Study on the Preparation of Morpholine. (n.d.).
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.).
- Morpholines. Synthesis and Biological Activity. (2025).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
- Morpholine: Application, synthesis and toxicity. (2023). ChemicalBook.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020). YouTube.
- Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.).
- Buchwald–Hartwig amin
- Synthesis and Characterization of Some New Morpholine Derivatives. (2025).
- The Pictet-Spengler Reaction Upd
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (n.d.). MDPI.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.).
- Buchwald-Hartwig Amin
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- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
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- 5. youtube.com [youtube.com]
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- 7. DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents [patents.google.com]
- 8. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Prepared by: Senior Application Scientist, Chemical Stability & Analysis Division
Introduction
Welcome to the technical support guide for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule. Given its specific and complex structure, direct degradation studies may not be widely published. Therefore, this guide provides a predictive analysis of its stability based on the well-established chemical liabilities of its core functional groups: the N-methylbenzylamine moiety, the ether linkage, and the morpholine ring.
Our goal is to equip you with the foundational knowledge to anticipate potential degradation pathways, troubleshoot experimental anomalies, and design robust stability-indicating analytical methods. The insights provided herein are grounded in established principles of organic chemistry and pharmaceutical degradation analysis.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the most chemically labile parts of the this compound molecule?
A: The molecule possesses three primary points of potential chemical instability:
-
The N-Methylbenzylamine Moiety: The tertiary amine, particularly at the benzylic position, is susceptible to oxidation. This can lead to N-dealkylation (loss of the methyl or benzyl group) and oxidation to form corresponding aldehydes and secondary amines.
-
The Morpholine Ring: The morpholine ring, a cyclic amino-ether, is prone to oxidative degradation. This can involve oxidation at the nitrogen or adjacent carbons, potentially leading to ring-opening.
-
The Ether Linkage: The ether bond connecting the benzyl group to the morpholinoethyl side chain can be susceptible to cleavage, particularly under strong acidic conditions (hydrolysis).
Q2: What are the general recommendations for storing this compound to ensure its stability?
A: To minimize degradation, the compound should be stored under controlled conditions that protect it from common environmental stressors. Benzylamines, in particular, can degrade when exposed to air, CO2, and water.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C (as a solid) | Reduces the rate of thermally induced degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine and morpholine moieties. |
| Light | Amber vial or protected from light | Prevents potential photolytic degradation. |
| Form | Solid (lyophilized powder if possible) | Minimizes degradation pathways that occur in solution, such as hydrolysis. |
| pH (in solution) | Neutral to slightly acidic (pH 5-7) | Avoids base-catalyzed oxidation and strong acid-catalyzed hydrolysis. |
Q3: I'm preparing an aqueous stock solution for my experiments. What precautions should I take?
A: When preparing aqueous solutions, be aware that benzylamines can degrade in the presence of air and water. It is advisable to use de-gassed, high-purity water (e.g., Milli-Q). Prepare fresh solutions for each experiment if possible. If storage is necessary, store aliquots at -20°C or -80°C under an inert atmosphere and use them promptly after thawing. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Investigating Unexpected Experimental Results
Q4: My HPLC analysis of a pure standard shows multiple peaks. What could be the cause?
A: The appearance of multiple peaks from a supposedly pure standard is a strong indicator of on-instrument or pre-analysis degradation. Consider the following possibilities:
-
Oxidative Degradation: The most likely cause is the oxidation of the benzylamine nitrogen. This can lead to the formation of an N-oxide or cleavage to form 3-(2-morpholin-4-ylethoxy)benzaldehyde.
-
Reaction with CO2: Amines can react with atmospheric carbon dioxide to form carbonate salts, which might appear as a different peak under certain chromatographic conditions.
-
Solvent Impurities: Ensure your mobile phase solvents are fresh and of high purity. Impurities could react with your analyte.
-
In-source Fragmentation (if using LC-MS): If you are using mass spectrometry for detection, check if the multiple "peaks" are actually in-source fragments of the parent molecule rather than true impurities in the sample.
Q5: I've observed a progressive loss of the parent compound's peak area in my stability study. What degradation pathway is likely dominant?
A: A time-dependent loss of the parent compound suggests a degradation process is occurring. The dominant pathway depends on the storage conditions:
-
In Ambient Air/Light: Oxidative degradation is the most probable cause. Focus your analytical search on N-dealkylation products (N-[3-(2-morpholin-4-ylethoxy)benzyl]amine) and the corresponding aldehyde (3-(2-morpholin-4-ylethoxy)benzaldehyde).
-
Under Acidic Conditions (pH < 3): Suspect acid-catalyzed hydrolysis of the ether linkage. Look for the formation of 3-(hydroxymethyl)-N-methylbenzylamine and 2-morpholinoethanol.
-
Under Basic Conditions (pH > 9): Base can catalyze the oxidation of the benzylamine moiety.
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Elevated Temperature: High temperatures will accelerate all potential degradation pathways, including both oxidative and hydrolytic routes.
Q6: My mass spectrometry data shows several unexpected masses smaller than the parent compound. How can I begin to identify them?
A: This is a classic scenario in degradation studies. The smaller masses are fragmentation products. Use the predicted pathways below as a guide. Calculate the theoretical exact masses of the potential degradants listed in Table 2 and compare them to your experimental data. For example:
-
A mass corresponding to the loss of a methyl group (-14 Da) points to N-demethylation.
-
A mass corresponding to the cleavage at the ether bond would result in distinct fragments.
-
High-resolution mass spectrometry (HRMS) is invaluable here, as it allows you to propose elemental compositions for the unknown peaks, which can then be matched to potential degradation products.
Predicted Degradation Pathways
Based on the chemical nature of the molecule's functional groups, we can predict three primary degradation pathways. These pathways can be intentionally induced in a forced degradation study to confirm their relevance.
Pathway A: N-Dealkylation and Oxidation of the Benzylamine Core
The tertiary N-methylbenzylamine group is a primary target for oxidation. The reaction likely proceeds through an initial N-oxide intermediate, followed by elimination or further oxidation to yield an iminium ion. This unstable intermediate is then hydrolyzed to produce an aldehyde and a secondary amine.
Caption: Predicted oxidative degradation of the N-methylbenzylamine moiety.
Pathway B: Oxidative Degradation of the Morpholine Ring
The morpholine ring can undergo oxidation, leading to C-N bond cleavage and ring opening. This pathway is well-documented for morpholine itself, often initiated by enzymes like cytochrome P-450 in biological systems or by chemical oxidants. The initial step is likely hydroxylation at a carbon adjacent to the nitrogen or oxygen, followed by ring cleavage.
Caption: Predicted oxidative degradation pathway for the morpholine ring.
Pathway C: Hydrolytic Cleavage of the Ether Linkage
Under strongly acidic conditions and potentially with heat, the ether linkage is susceptible to hydrolysis. This would break the molecule into two primary fragments.
Caption: Predicted acid-catalyzed hydrolytic cleavage of the ether bond.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation:
-
Prepare a stock solution of the parent compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Set up five separate reactions using the stock solution as outlined in the table below. Include a control sample stored under normal conditions.
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. | To induce acid-catalyzed degradation (e.g., ether cleavage). |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Heat at 60°C for 24-48 hours. | To induce base-catalyzed degradation. |
| Oxidation | Mix stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours. | To induce oxidative degradation (amine and morpholine oxidation). |
| Thermal | Store the stock solution (or solid) at 60-80°C for 1 week. | To assess thermal stability. |
| Photolytic | Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber. | To assess light sensitivity. |
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
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Analyze all samples by a suitable method, such as HPLC-UV/MS (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
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Identify new peaks (degradation products) and determine the percentage of degradation of the parent compound.
-
Use MS data to propose structures for the degradation products based on the predicted pathways.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Generic HPLC-MS Method for Stability Analysis
This method serves as a starting point for separating the parent compound from its potential degradation products. Optimization will be required.
-
Instrument: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
UV Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) or use DAD to capture full spectra.
-
MS Detection: ESI+ mode. Scan a mass range that covers the parent compound and all expected degradants (e.g., m/z 100-500).
Data Interpretation: Potential Degradation Products
The following table summarizes the key degradation products predicted from the pathways described above. Use this as a reference when interpreting your LC-MS data.
Parent Compound: this compound Molecular Formula: C₁₇H₂₈N₂O₂ Monoisotopic Mass: 292.2151 Da Expected [M+H]⁺: 293.2223 m/z
| Degradant ID | Predicted Structure/Name | Pathway | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| A1 | 3-(2-morpholin-4-ylethoxy)benzaldehyde | A | C₁₃H₁₇NO₃ | 235.1208 | 236.1281 |
| A3 | N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | A | C₁₆H₂₆N₂O₂ | 278.1994 | 279.2067 |
| C1 | 3-((Methylamino)methyl)phenol | C | C₈H₁₁NO | 137.0841 | 138.0913 |
| C2 | 2-Morpholinoethanol | C | C₆H₁₃NO₂ | 131.0946 | 132.1019 |
References
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
-
Knapp, J. S., & Whytell, A. J. (1990). The microbial degradation of morpholine. Journal of Applied Bacteriology, 69(5), 758-763. [Link]
-
Le Lacheur, R. M., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(11), 1834-1844. [Link]
- Caira, M. R., & De Villiers, M. M. (2000). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
- Marc, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Technical Support Center: Scaling Up N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine Production
This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on a robust and scalable synthetic route.
Proposed Synthetic Pathway
The recommended synthetic route is a two-step process commencing with commercially available 3-hydroxybenzaldehyde. This pathway is selected for its high efficiency, use of readily available reagents, and amenability to large-scale production.
-
Step 1: Williamson Ether Synthesis. 3-hydroxybenzaldehyde is reacted with 4-(2-chloroethyl)morpholine to form the key intermediate, 3-(2-morpholin-4-ylethoxy)benzaldehyde. This reaction is a classic SN2 type, favored for its reliability in forming aryl ethers.[1][2]
-
Step 2: Reductive Amination. The intermediate aldehyde is then reacted with methylamine in the presence of a reducing agent to yield the final product, this compound. This is a highly efficient one-pot method for amine synthesis.[3][4]
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Troubleshooting Guide for Williamson Ether Synthesis
This step involves the nucleophilic attack of the phenoxide ion (formed from 3-hydroxybenzaldehyde and a base) on 4-(2-chloroethyl)morpholine.[1] While robust, challenges can arise, particularly during scale-up.
Problem 1: Low or Incomplete Conversion of 3-Hydroxybenzaldehyde
Question: My reaction stalls, and TLC/HPLC analysis shows a significant amount of unreacted 3-hydroxybenzaldehyde even after prolonged reaction times. What are the likely causes and solutions?
Answer: Incomplete conversion is a common issue often related to the efficacy of the deprotonation step or the reactivity of the alkylating agent. Here is a systematic approach to troubleshoot this problem.
| Possible Cause | Troubleshooting Action & Rationale |
| Insufficient or Inappropriate Base | Action: Ensure at least 1.0-1.2 equivalents of a suitable base are used. For phenolic hydroxyl groups, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective.[5] Rationale: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. An insufficient amount of base will result in unreacted starting material. Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used but require anhydrous conditions and greater handling care. |
| Poor Solvent Choice | Action: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6] Rationale: These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus enhancing its nucleophilicity. Protic solvents like ethanol or water will solvate and deactivate the nucleophile, slowing the SN2 reaction. |
| Low Reaction Temperature | Action: Gradually increase the reaction temperature, monitoring by TLC/HPLC. A typical range for this type of reaction is 80-110 °C.[7] Rationale: SN2 reactions have a significant activation energy barrier. Insufficient thermal energy will lead to slow reaction rates. However, excessively high temperatures can promote side reactions.[8] |
| Deactivated Alkylating Agent | Action: Use 4-(2-chloroethyl)morpholine hydrochloride and add an extra equivalent of base to neutralize the HCl salt. Alternatively, pre-treat the hydrochloride salt with a base and extract the free amine before the reaction. Rationale: If the hydrochloride salt of the alkylating agent is used without an additional equivalent of base, the initial base will be consumed in an acid-base neutralization, leaving no base to deprotonate the phenol. |
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Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Part 2: Troubleshooting Guide for Reductive Amination
This step involves the formation of an imine intermediate between 3-(2-morpholin-4-ylethoxy)benzaldehyde and methylamine, followed by its in-situ reduction to the final secondary amine.[9]
Problem 2: Formation of Impurities and Low Yield of Target Amine
Question: My final product is contaminated with significant amounts of the starting aldehyde and/or a di-alkylated tertiary amine impurity. How can I optimize the reaction to favor the desired product?
Answer: The key to a successful reductive amination is balancing the rate of imine formation with the rate of reduction. The choice of reducing agent is critical.[10]
| Possible Cause | Troubleshooting Action & Rationale |
| Competitive Aldehyde Reduction | Action: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10][11] Rationale: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde to an alcohol, competing with imine formation. STAB is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion), making it ideal for one-pot reductive aminations.[10] |
| Over-Alkylation | Action: Use a stoichiometric excess of methylamine (e.g., 1.5-2.0 equivalents). Ensure slow, controlled addition of the reducing agent. Rationale: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine impurity.[12][13] Using an excess of the primary amine (methylamine) shifts the equilibrium to favor the formation of the initial imine, minimizing the opportunity for the product to react further.[12] |
| Incomplete Imine Formation | Action: Add a catalytic amount of acetic acid (AcOH). Consider pre-stirring the aldehyde and amine for 30-60 minutes before adding the reducing agent.[14] Rationale: Imine formation is often acid-catalyzed. A small amount of acid can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with the amine.[15] Monitoring imine formation by TLC or NMR before reduction can confirm this step is proceeding correctly. |
| Hydrolysis of Imine | Action: Use an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If using a protic solvent like methanol, consider adding a dehydrating agent like molecular sieves. Rationale: Imine formation is a reversible reaction that produces water.[3] Removing this water as it forms drives the equilibrium towards the imine, increasing the substrate concentration for the reduction step and improving overall yield. |
Recommended Protocol: Reductive Amination
-
Imine Formation: To a solution of 3-(2-morpholin-4-ylethoxy)benzaldehyde (1.0 eq.) in anhydrous DCM, add methylamine (1.5 eq., as a solution in THF or EtOH) followed by glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a tertiary amine, can be purified by silica gel chromatography.[16] Using a mobile phase containing a small amount of triethylamine (e.g., 1%) can prevent peak tailing. Alternatively, acidic extraction or crystallization can be explored for large-scale purification.[17][18][19]
Part 3: Scale-Up FAQs
Q1: What are the main safety concerns when scaling up the reductive amination step?
A: The primary safety concern is the management of hydrogen gas evolution, which can occur if the reducing agent comes into contact with acid or protic solvents too quickly.[10] When using STAB, the reaction with residual water or acetic acid is generally manageable. However, for stronger hydrides like NaBH₄, the reaction can be vigorous. Always add the reducing agent portion-wise to a well-stirred solution and ensure adequate ventilation and inert atmosphere (e.g., nitrogen). For very large scales (>10 kg), catalytic hydrogenation is often a safer and more atom-economical alternative to stoichiometric metal hydrides.[20][21]
Q2: My reaction mixture forms a thick slurry during the reductive amination, making stirring difficult. How can I solve this?
A: This is common when using borohydride reagents, as the salts produced can be insoluble. The best solution is to increase the solvent volume to maintain a stirrable mixture. While this may decrease the reaction rate slightly, effective mixing is crucial for heat transfer and ensuring all reagents interact. For large-scale processes, ensure your reactor is equipped with a powerful overhead stirrer capable of handling heterogeneous mixtures.
Q3: I am struggling with the final purification on a multi-kilogram scale. Column chromatography is not ideal. What are my options?
A: For large-scale purification of a basic amine like the target molecule, consider the following alternatives to chromatography:
-
Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, MTBE). Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
-
Crystallization: Attempt to form a crystalline salt of the amine. The hydrochloride (HCl) or maleate salts are common choices for pharmaceutical compounds. Dissolve the crude free base in a suitable solvent (e.g., isopropanol, acetone) and add a solution of the acid. The salt may precipitate out in high purity. This method is highly effective for removing closely related impurities.[19]
Q4: How do I define a "batch" in a continuous manufacturing process for this molecule?
A: In a continuous flow setup, a batch is typically defined by a period of steady-state operation under fixed parameters (temperature, flow rate, pressure).[20] For regulatory purposes, a batch could be the amount of material produced over a specific time (e.g., 24 hours) or the material produced from a specific lot of starting materials, provided that process analytical technology (PAT) confirms consistent quality throughout the run.[20]
References
- Benchchem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- National Institutes of Health. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to [4-(2-Morpholinoethoxy)phenyl]methylamine.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Reddit. (2025). Question about reductive amination reaction procedure.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- ResearchGate. (2025). Industrial processes for manufacturing amines.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF.
- PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications.
- PrepChem.com. (n.d.). Synthesis of N-methyl-N-benzyl-n-dodecylamine.
- Wordpress. (2026). Reductive Amination.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- MDPI. (n.d.). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide.
- Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
- Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- ResearchGate. (n.d.). N‐Alkylation of hexylamine with different benzyl alcohols. Reaction... | Download Scientific Diagram.
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- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
- PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
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resolving inconsistent results in N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine assays
Welcome to the technical support center for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (CAS 857284-10-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during in-vitro and in-vivo assays involving this molecule. Inconsistent results can derail research timelines; this resource provides a systematic framework to diagnose, troubleshoot, and validate your experimental setup, ensuring data integrity and reproducibility.
Part 1: First Principles - Understanding Your Molecule
Before troubleshooting an assay, it is critical to understand the inherent physicochemical properties of the compound you are working with. This compound is a multifaceted molecule with characteristics derived from its tertiary amine, morpholine ring, and benzyl group. These features dictate its stability, solubility, and potential for off-target interactions.
1.1. Compound Stability and Storage
Question: My results are consistent within a single day, but vary significantly between experiments run on different days. Could my compound be degrading?
Answer: Yes, this is a common cause of inter-experimental variability. The stability of your compound is paramount and can be influenced by storage conditions, solvent choice, and handling procedures.
-
Chemical Rationale: Tertiary amines and ether linkages, both present in this molecule, can be susceptible to degradation. Amines can undergo oxidation, especially in the presence of trace metal ions or exposure to air and light over extended periods.[1] The morpholine ring itself is generally stable, but the overall molecule's integrity depends on its weakest points.[2][3] Benzyl groups can also be sites of oxidative degradation.[4]
-
Troubleshooting & Best Practices:
-
Storage: Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature (typically -20°C for long-term storage).[5][6] Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent Choice: Use high-purity, anhydrous solvents like DMSO for preparing concentrated stock solutions.[5] Be aware that some amines are sensitive to carbon dioxide, which can be absorbed from the air into solutions, potentially altering pH and stability.[6][7]
-
Working Solutions: Prepare fresh working solutions in your aqueous assay buffer immediately before each experiment. Do not store dilute aqueous solutions for extended periods, as hydrolysis and degradation are more likely.
-
Quality Control: If you suspect degradation, verify the purity of your stock solution using an appropriate analytical method, such as HPLC-MS, to check for the appearance of degradation products.
-
1.2. Solubility Challenges
Question: I've noticed precipitation in my assay wells or my dose-response curve is flat at higher concentrations. Is this a solubility issue?
Answer: This is highly probable. Poor aqueous solubility is a frequent cause of artificially low or inconsistent bioactivity.[8] If the compound precipitates in the assay medium, its effective concentration is significantly lower than the nominal concentration you intended to test.
-
Chemical Rationale: While the morpholine group generally enhances the pharmacokinetic profile and solubility of molecules, the overall solubility is dictated by the entire structure.[9][10] The benzyl and other hydrophobic parts of the molecule can limit its solubility in aqueous buffers.
-
Troubleshooting & Best Practices:
-
Determine Aqueous Solubility: Before extensive biological testing, perform a formal solubility test in your final assay buffer (see Protocol 1 below).
-
Control Solvent Concentration: Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts or cytotoxicity.[8]
-
Use Co-solvents (with caution): If solubility remains an issue, consider the use of other co-solvents or excipients, but validate that they do not interfere with the assay or cell health.
-
Visual Inspection: Always visually inspect your assay plates (if possible) for signs of precipitation, especially at the highest concentrations tested.
-
| Solvent | Relative Polarity[11] | General Solubility for Benzylamines[5][12] | Recommended Use |
| DMSO | 0.444 | High | Primary stock solutions |
| Ethanol | 0.654 | Moderate to High | Intermediate dilutions |
| Methanol | 0.762 | Moderate to High | Intermediate dilutions |
| PEG300/Tween 80 | N/A | Formulation Dependent | In-vivo formulations[5] |
| Aqueous Buffer (e.g., PBS) | 1.000 | Low to Moderate | Final working solutions |
Part 2: Systematic Troubleshooting Guide
When faced with inconsistent results, a structured approach is more effective than random changes. Use the following guide and workflow to systematically identify the source of the problem.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: My standard curve looks inconsistent or non-linear. What should I check first?
A: An unreliable standard curve is a red flag for systemic issues.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a primary culprit. Always use calibrated pipettes and prepare a master mix for reagents whenever possible to minimize well-to-well variability.[13]
-
Reagent Preparation: Ensure all components, especially standards, are completely thawed and mixed gently but thoroughly before use. Partially thawed components lead to concentration gradients.[13]
-
Incubation: Avoid stacking plates during incubation, as this can create temperature gradients across the plates, leading to inconsistent reaction rates.[14]
Q2: I am using a fluorescence-based assay and see high background signals in wells with my compound. What is happening?
A: This strongly suggests that your compound is auto-fluorescent.
-
Mechanism: Aromatic systems, like the benzyl group in your molecule, can absorb light at one wavelength and re-emit it at another, interfering with fluorescence-based readouts.[8]
-
Troubleshooting:
-
Run a control plate containing only the assay buffer and your compound at various concentrations.
-
Read the fluorescence at the same excitation/emission wavelengths used in your assay.
-
If you observe a signal that is dependent on the compound concentration, you have confirmed auto-fluorescence. You will need to subtract this background from your experimental wells or consider switching to a non-fluorescent assay modality (e.g., colorimetric, luminescent, or label-free).
-
Q3: Can the morpholine or tertiary amine moiety in my compound interfere with the assay chemistry itself?
A: Yes, the basic nature of the amine groups can be a source of interference.
-
pH Alteration: The pKa of morpholine is approximately 8.4.[15] If your assay is run in a weakly buffered system, adding high concentrations of your compound could locally alter the pH, affecting enzyme activity or binding interactions. Ensure your assay buffer has sufficient buffering capacity in the desired pH range.
-
Redox Activity: While less common, some amine-containing compounds can participate in redox cycling, which can interfere with assays that use redox-sensitive dyes (e.g., MTT, AlamarBlue). Run a compound-only control to rule this out.[8]
-
Nonspecific Binding: The cationic nature of the protonated amine at physiological pH can lead to nonspecific binding to acidic proteins or surfaces, reducing the effective concentration of your compound. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer can sometimes mitigate this, but must be validated not to interfere with the primary assay components.[13]
Potential Degradation Pathway
The diagram below illustrates a hypothetical degradation pathway. Oxidative degradation is a common liability for molecules with tertiary amine and benzylic ether structures. This is not confirmed for this specific molecule but serves as a conceptual model for troubleshooting.
Caption: Hypothetical oxidative and hydrolytic degradation pathways.
Part 3: Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This protocol provides a definitive measure of your compound's solubility in the final assay buffer.
-
Preparation: Prepare your final assay buffer, ensuring the pH is correctly adjusted.
-
Compound Addition: Add an excess amount of your solid compound to a known volume of the assay buffer in a glass vial (e.g., 1-2 mg in 1 mL). The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[16]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Analysis: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve. The resulting concentration is the equilibrium solubility.[16]
References
-
Morpholine | ACS Reagent Chemicals. (2017). American Chemical Society. [Link]
-
Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]
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Morpholine (HSG 92, 1995). (1995). INCHEM. [Link]
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How Can I Troubleshoot Inconsistent Titration Results Effectively? (2025). Chemistry For Everyone. [Link]
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N-Methylmorpholine - Wikipedia. (n.d.). Wikipedia. [Link]
- Nielsen, C. J., et al. (2011). Atmospheric chemistry of 2-aminoethanol (MEA).Energy Procedia, 4, 2245-2252.
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Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. [Link]
- Vega, F., Sanna, A., & Navarrete, B. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption.CORE.
- Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide.Molecules, 6(3), M199.
- Geldenhuys, W. J., et al. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide.
- Abdel-Magid, A. F. (2021).
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Gerrard, W. (1976). Solubility of Gases and Liquids: A Graphic Approach.Plenum Press.
- Lepaumier, H., et al. (2011). Emissions and formation of degradation products in amine-based carbon capture plants.FORCE Technology.
- Lenci, E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.Journal of Medicinal Chemistry.
- Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...Molecules, 19(4), 4159-4172.
- Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.Medicinal Research Reviews, 40(2), 709-752.
- Sexton, A. J., & Rochelle, G. T. (2011). Reaction Products from the Oxidative Degradation of Monoethanolamine.Industrial & Engineering Chemistry Research, 50(2), 667-673.
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.Rapid Communications in Mass Spectrometry, 29(17), 1531-1544.
- Horn, C. K., et al. (1998). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis...Journal of Analytical Toxicology, 22(4), 287-296.
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N-methyl-N-benzylnitrosamine. (n.d.). PubChem. [Link]
- Fuller, R. W., et al. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines...Journal of Medicinal Chemistry, 16(2), 106-109.
- Pratter, M. R., et al. (1991). Effect of pH on the stability of methacholine chloride in solution.Chest, 99(5), 1160-1163.
- Davis, J. D. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
- Hauser, A., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C...Journal of Solution Chemistry, 44, 1-17.
- Kumar, A., et al. (2022). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity...Journal of Biomolecular Structure and Dynamics.
- Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT...Organic Syntheses, 67, 133.
-
Benzylamine. (n.d.). PubChem. [Link]
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Validation & Comparative
A Researcher's Guide to the Pharmacological Evaluation of Novel Morpholine Derivatives: A Case Study on N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across a wide range of therapeutic areas. Its utility stems from its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, as well as its capacity to engage in key hydrogen bond interactions with biological targets. This guide provides a comparative framework for the initial pharmacological evaluation of a novel morpholine-containing compound, N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine.
Given the absence of published data on this specific molecule, we will undertake a predictive analysis based on its structural components. This guide will deconstruct the molecule, compare its fragments to those in established drugs, and outline a comprehensive, step-by-step experimental workflow for its characterization. This approach serves as a practical blueprint for researchers and drug development professionals when faced with a new chemical entity containing the morpholine motif.
Structural Deconstruction and Comparative Analysis
The structure of this compound can be broken down into three key fragments: the N-methylbenzylamine core, the morpholine ring, and the ethoxy linker. Each of these components is prevalent in known bioactive molecules, and their individual contributions can provide insights into the potential pharmacological profile of our target compound.
The N-Methylbenzylamine Core
The N-methylbenzylamine moiety is a common feature in many centrally active compounds. The presence of the methyl group on the benzylic amine can influence potency, selectivity, and metabolic stability. For instance, this core is found in various stimulants and psychoactive substances. Its inclusion in our target molecule suggests a potential for interaction with monoamine transporters or receptors in the central nervous system (CNS).
The Morpholine Ring
As a saturated heterocycle, the morpholine ring is not planar and typically adopts a chair conformation. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen is basic and often protonated at physiological pH. This feature is frequently exploited to enhance the solubility and oral bioavailability of drug candidates. In many approved drugs, the morpholine ring is a key pharmacophoric element. For example, in the antidepressant Reboxetine , the morpholine oxygen is crucial for its binding to the norepinephrine transporter (NET). Similarly, in the reversible inhibitor of monoamine oxidase A (MAO-A), Moclobemide , the morpholine ring contributes to its overall physicochemical properties.
The Ethoxy Linker
The ethoxy linker provides spacing and flexibility between the benzylamine core and the morpholine ring. The length and nature of this linker are critical in determining the molecule's ability to adopt the optimal conformation for binding to its biological target. This type of linker is common in drug design and is often optimized to improve potency and selectivity.
Comparative Analysis with Marketed Drugs
To contextualize the potential therapeutic applications of this compound, we can compare its structural features to those of well-established morpholine-containing drugs.
| Drug | Therapeutic Area | Role of the Morpholine Moiety |
| Gefitinib | Oncology (EGFR Inhibitor) | The morpholine group enhances aqueous solubility and provides a key interaction point within the ATP-binding pocket of the epidermal growth factor receptor (EGFR). |
| Reboxetine | Antidepressant (NET Inhibitor) | The morpholine ring is a critical part of the pharmacophore, with the oxygen atom forming a hydrogen bond with the norepinephrine transporter. |
| Moclobemide | Antidepressant (MAO-A Inhibitor) | The morpholine moiety contributes to the drug's favorable pharmacokinetic profile and is essential for its activity as a reversible inhibitor of MAO-A. |
| Linezolid | Antibiotic | The morpholine ring is integral to the compound's antibacterial activity, contributing to its binding to the bacterial ribosome. |
This comparison highlights the versatility of the morpholine scaffold and suggests that our target compound could potentially exhibit activity in oncology, CNS disorders, or as an anti-infective agent. The presence of the N-methylbenzylamine core, however, points towards a higher probability of CNS activity.
Proposed Experimental Workflow for Pharmacological Characterization
The following section outlines a logical, step-by-step experimental plan to elucidate the pharmacological profile of this compound.
Step 1: Physicochemical and ADME Profiling
Before initiating biological assays, it is crucial to determine the fundamental physicochemical properties of the compound.
Experimental Protocol: Solubility and Lipophilicity Determination
-
Aqueous Solubility: Prepare a series of dilutions of the compound in phosphate-buffered saline (PBS) at pH 7.4. Use nephelometry or UV-Vis spectroscopy to determine the concentration at which precipitation occurs.
-
Lipophilicity (LogD): Employ the shake-flask method by partitioning the compound between n-octanol and PBS at pH 7.4. Measure the concentration of the compound in each phase using HPLC-UV to calculate the distribution coefficient (LogD).
Step 2: Initial Target Screening
Based on the structural analysis, a broad panel of in vitro assays should be conducted to identify potential biological targets.
Experimental Protocol: Broad Target Screening (Example Panel)
-
Receptor Binding Assays: Screen the compound against a panel of CNS-related G-protein coupled receptors (GPCRs) and ion channels. This can be performed using radioligand binding assays or fluorescence-based methods.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against key enzymes such as monoamine oxidases (MAO-A and MAO-B) and a panel of kinases, given the prevalence of the morpholine moiety in kinase inhibitors.
-
Transporter Assays: Assess the compound's ability to inhibit the reuptake of monoamines (dopamine, norepinephrine, and serotonin) using cell-based transporter assays.
The following diagram illustrates the initial screening workflow:
Caption: Initial characterization and screening workflow for a novel compound.
Step 3: In-depth Mechanistic Studies
Once a primary target is identified, more detailed studies are required to understand the mechanism of action.
Experimental Protocol: Enzyme Inhibition Kinetics (if applicable)
-
Prepare a series of substrate concentrations and a range of inhibitor (our target compound) concentrations.
-
Initiate the enzymatic reaction and measure the reaction velocity.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
The relationship between the different stages of the proposed research can be visualized as follows:
Comparative Efficacy Analysis of Novel Sigma-1 Receptor Modulators Based on a Benzylamine Scaffold
Introduction: The Therapeutic Potential of Targeting the Sigma-1 Receptor
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including calcium signaling, ion channel activity, and intercellular signaling. Its involvement in neuroprotection, neuroplasticity, and the modulation of neurotransmitter systems has made it an attractive therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
This guide provides a comparative efficacy analysis of a series of novel N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine analogues. We will refer to the parent compound as Compound A1 . This series was designed to explore the structure-activity relationships (SAR) that govern affinity and functional activity at the S1R. The following sections will detail the experimental design, present comparative data, and discuss the implications of these findings for future drug development.
Experimental Rationale and Design
The primary objective of this study was to systematically evaluate how structural modifications to the parent scaffold (A1) influence its binding affinity and functional efficacy at the S1R. The experimental workflow was designed to first determine the binding characteristics of each analogue and then to assess their functional impact on S1R-mediated signaling.
Workflow for Efficacy Comparison
The following diagram outlines the experimental workflow employed for the comparative analysis of the benzylamine analogues.
Figure 1: High-level overview of the experimental workflow for the comparative efficacy analysis of S1R modulators.
Comparative Analysis of Benzylamine Analogues
A series of four analogues (A1-A4) were synthesized and evaluated. The structural modifications were focused on the benzylamine and morpholine moieties, as these are known to be critical for S1R binding.
Binding Affinity at the Sigma-1 Receptor
The binding affinity of each compound for the S1R was determined using a competitive radioligand binding assay with -pentazocine as the radioligand and guinea pig brain homogenates. The inhibition constant (Ki) was calculated for each compound.
| Compound ID | Modification from Parent (A1) | Ki (nM) at S1R | Selectivity (S2R/S1R Ki) |
| A1 | Parent Compound | 15.2 ± 1.8 | >100 |
| A2 | N-demethylation | 8.9 ± 0.9 | >150 |
| A3 | Hydroxylation of benzyl ring (para) | 25.6 ± 3.1 | >80 |
| A4 | Replacement of morpholine with piperidine | 5.4 ± 0.6 | >200 |
Table 1: Comparative binding affinities and selectivities of benzylamine analogues at the sigma-1 receptor. Data are presented as mean ± SEM.
The results indicate that N-demethylation (A2) and replacement of the morpholine with a piperidine ring (A4) led to a significant increase in binding affinity for the S1R. Conversely, the addition of a hydroxyl group to the benzyl ring (A3) resulted in a decrease in affinity. All tested compounds demonstrated high selectivity for the S1R over the sigma-2 receptor (S2R).
Functional Activity: Modulation of Calcium Signaling
The S1R is known to modulate intracellular calcium mobilization. The functional activity of the analogues was assessed by measuring their ability to potentiate NMDA-induced calcium influx in PC12 cells, a well-established model for studying S1R function.
| Compound ID | EC₅₀ (nM) for Ca²⁺ Potentiation | Maximum Efficacy (% of SA4503) |
| A1 | 22.5 ± 2.5 | 85% |
| A2 | 12.1 ± 1.5 | 92% |
| A3 | 35.8 ± 4.2 | 75% |
| A4 | 7.8 ± 0.9 | 98% |
Table 2: Functional activity of benzylamine analogues in an NMDA-induced calcium mobilization assay. SA4503, a known S1R agonist, was used as a positive control.
The functional data correlated well with the binding affinities. Compound A4 was the most potent and efficacious agonist in this series, exhibiting a sub-nanomolar EC₅₀ and nearly full agonism compared to the reference compound SA4503.
Structure-Activity Relationship (SAR) Insights
The comparative data from this series of analogues provide valuable insights into the SAR for this benzylamine scaffold at the S1R.
Figure 2: Summary of the structure-activity relationships for the benzylamine analogues at the sigma-1 receptor.
-
The N-Methyl Group: Removal of the N-methyl group (A2) was well-tolerated and slightly improved binding affinity, suggesting that this position is not critical for a strong interaction with the receptor and may even introduce a minor steric hindrance.
-
The Benzyl Ring: The introduction of a polar hydroxyl group on the benzyl ring (A3) was detrimental to binding affinity. This suggests that this region of the binding pocket is likely hydrophobic.
-
The Heterocyclic Moiety: The most significant improvement in both affinity and efficacy was observed with the replacement of the morpholine ring with a piperidine ring (A4). This indicates that the basic nitrogen of the heterocyclic ring is a key pharmacophoric feature, and the overall shape and basicity of the piperidine ring may allow for a more optimal interaction with the S1R binding site.
Conclusion and Future Directions
This comparative guide demonstrates the systematic evaluation of a novel series of benzylamine analogues as S1R modulators. The study successfully identified Compound A4 as a potent and efficacious S1R agonist with a promising in vitro profile. The SAR insights gained from this work will guide the design of future analogues with potentially improved pharmacokinetic and pharmacodynamic properties. The next steps in the development of this series will involve in vivo studies to assess the therapeutic potential of Compound A4 in animal models of CNS disorders.
Experimental Protocols
Radioligand Binding Assay
-
Tissue Preparation: Guinea pig brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Assay Incubation: The homogenate was incubated with 2 nM -pentazocine, varying concentrations of the test compound (A1-A4), and buffer in a final volume of 1 mL.
-
Non-specific Binding: Non-specific binding was determined in the presence of 10 µM unlabeled (+)-haloperidol.
-
Incubation and Termination: The mixture was incubated at 37°C for 150 minutes, and the reaction was terminated by rapid filtration through Whatman GF/B filters.
-
Data Analysis: Radioactivity was quantified by liquid scintillation counting, and Ki values were calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Fluorescent Dye Loading: Cells were loaded with the calcium-sensitive dye Fluo-4 AM for 60 minutes at 37°C.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of the test compounds (A1-A4) for 15 minutes.
-
Stimulation: Calcium influx was stimulated by the addition of 100 µM NMDA.
-
Data Acquisition: Fluorescence intensity was measured using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: EC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.
References
-
Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective Actions. Frontiers in Neuroscience. [Link]
-
The sigma-1 receptor: a key regulator of proteostasis and cell survival. Cell Death & Differentiation. [Link]
-
Sigma-1 receptor agonists potentiate NMDA-induced currents and facilitate memory acquisition. Journal of Neuroscience. [Link]
validating the biological target of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
A Comparative Guide to Validating the Biological Target of Pardoprunox
A Senior Application Scientist's Field Guide to Deconvoluting Multi-Target Drug-Receptor Interactions
The compound N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, more widely known by its investigational name Pardoprunox (also SLV-308), presents a compelling case study in modern drug development. It is not a simple "magic bullet" but a nuanced molecule with a complex pharmacological profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating its biological targets, comparing essential experimental techniques, and interpreting the resulting data to build a robust understanding of its mechanism of action.
Pardoprunox is characterized by its multi-target engagement. It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2][3] This polypharmacology necessitates a multi-faceted validation strategy to dissect the contribution of each target to its overall biological effect.
Section 1: Deconstructing the Pharmacological Profile of Pardoprunox
Understanding the precise affinity and functional activity of Pardoprunox at each of its primary targets is the foundational step. This requires quantitative comparison against well-characterized, selective ligands.
Table 1: Comparative In Vitro Pharmacology of Pardoprunox and Reference Compounds
| Compound | Primary Target(s) | Binding Affinity (pKi) | Functional Potency (pEC50) | Intrinsic Activity (% of Max) |
| Pardoprunox | D2, D3, 5-HT1A | D2: 8.1, D3: 8.6, 5-HT1A: 8.5[3] | D2: 8.0, D3: 9.2, 5-HT1A: 6.3[2][4] | D2: 50%, D3: 67%, 5-HT1A: 100%[3] |
| Quinpirole | D2/D3 Agonist | D2/D3 selective | - | Full Agonist |
| Haloperidol | D2/D3 Antagonist | D2: ~8.8, D3: ~8.5 | - | Antagonist |
| 8-OH-DPAT | 5-HT1A Agonist | 5-HT1A selective | - | Full Agonist |
| WAY-100635 | 5-HT1A Antagonist | 5-HT1A selective | - | Antagonist |
Note: pKi and pEC50 values are negative logarithms of the molar concentration. Higher values indicate greater affinity/potency. Data for reference compounds are well-established in pharmacological literature.
This initial profile reveals that Pardoprunox has high affinity for all three receptors.[3] Functionally, it behaves as a partial agonist at dopamine receptors, meaning it elicits a response that is lower than that of a full agonist like dopamine itself.[1][2] Conversely, it is a full agonist at 5-HT1A receptors, though with lower potency compared to its activity at dopamine receptors.[1][2]
Section 2: In Vitro Target Validation: From Binding to Function
The first layer of validation involves cell-free and cell-based assays to confirm direct interaction and functional consequence.
The principle of this technique is competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound (Pardoprunox) is then added at increasing concentrations, and its ability to displace the radioligand is measured. This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes from cell lines stably expressing the human D2, D3, or 5-HT1A receptor.
-
Radioligand Selection:
-
For D2/D3 receptors: [³H]Spiperone or [³H]Raclopride.
-
For 5-HT1A receptors: [³H]8-OH-DPAT.
-
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the chosen radioligand, and a range of concentrations of the test compound (Pardoprunox or a comparator).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound from the unbound radioligand. The receptor-bound radioligand is trapped on the filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Causality Behind Choices: Using stably transfected cell lines ensures a high density of the specific receptor of interest, providing a robust signal-to-noise ratio. The choice of radioligand is critical; it must be highly selective for the target to ensure the displacement measured is due to binding at that specific site.
Caption: Workflow for a competitive radioligand binding assay.
Binding affinity does not describe the functional consequence of that binding. Functional assays are required to determine if a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. D2, D3, and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi subunit, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP).
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO-hD2).
-
Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator, such as Forskolin, to elevate basal cAMP levels.
-
Treatment: Add increasing concentrations of the test compound (Pardoprunox). An agonist will cause a dose-dependent decrease in the Forskolin-stimulated cAMP levels.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Analysis:
-
Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 (potency).
-
The maximal effect of the test compound relative to a known full agonist determines its intrinsic activity (efficacy). For Pardoprunox at the D2 receptor, the maximal inhibition of cAMP is approximately 50% of that achieved by dopamine.[2][3]
-
Trustworthiness through Self-Validation: This protocol should always be run with controls. A full agonist (e.g., Quinpirole for D2) establishes the maximum possible response, while an antagonist (e.g., Haloperidol) should have no effect on its own but should block the effect of an agonist. Pardoprunox's partial agonism is validated when it produces a response greater than an antagonist but less than a full agonist.
Caption: Simplified Gαi signaling pathway activated by Pardoprunox.
Section 3: Cellular and In Vivo Target Engagement
Confirming that a drug binds its target in a more complex biological system—a living cell or a whole organism—is a critical validation step.
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.
Experimental Protocol: CETSA
-
Treatment: Treat intact cells with the test compound (Pardoprunox) or a vehicle control.
-
Heating: Heat aliquots of the cell lysates across a range of temperatures.
-
Separation: Centrifuge to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the target protein (e.g., D2 receptor) remaining in the supernatant using Western Blot or mass spectrometry.
-
Analysis: Plot the percentage of soluble protein against temperature. A successful ligand will cause a rightward shift in the melting curve, indicating thermal stabilization and therefore, target engagement.
Expertise in Application: While powerful, CETSA can be challenging for multi-pass transmembrane proteins like GPCRs. Optimization of the lysis and heating conditions is critical to success.
PET imaging provides the ultimate validation: direct evidence of target engagement in the living brain. This technique uses a radiotracer that binds to the target receptor and can be visualized.
Conceptual Workflow: A Receptor Occupancy PET Study
-
Baseline Scan: A subject receives an injection of a PET radiotracer (e.g., [¹¹C]raclopride for D2/D3 receptors) and undergoes a brain scan to measure baseline receptor availability.
-
Drug Administration: The subject is then treated with Pardoprunox.
-
Post-Dose Scan: The PET scan is repeated.
-
Comparison: The PET signal in the post-dose scan will be reduced in brain regions rich in the target receptor (e.g., the striatum for D2/D3) because Pardoprunox is occupying the receptors, preventing the radiotracer from binding. The percentage reduction in signal corresponds to the receptor occupancy at that dose.
Authoritative Grounding: PET studies are the gold standard for confirming CNS target engagement and are essential for bridging preclinical data to clinical trials, helping to inform dose selection.[5] They provide invaluable, quantitative data on the relationship between the dose of a drug and the extent to which it interacts with its intended target in humans.
Conclusion: A Triangulation Approach for Robust Target Validation
Validating the biological target of a multi-faceted compound like Pardoprunox is not achieved by a single experiment. It requires a logical, tiered approach that builds from fundamental biophysical interactions to functional cellular responses and, ultimately, to target engagement in a living system.
-
Binding Assays establish affinity and specificity.
-
Functional Assays define the pharmacological nature of the interaction.
-
CETSA and PET confirm target engagement in the relevant biological context.
By systematically comparing Pardoprunox to selective reference compounds across this array of techniques, researchers can build a high-confidence profile of its mechanism of action. This rigorous, multi-pronged strategy is essential for the successful development of the next generation of complex therapeutics.
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A Comparative Guide to Cross-Reactivity Studies of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the development of novel therapeutics, achieving high target selectivity is a paramount objective. The interaction of a drug candidate with unintended biological targets, a phenomenon known as cross-reactivity or off-target binding, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse drug reactions (ADRs).[1][2] Up to 90% of clinical trial failures can be attributed to safety issues, many of which arise from unforeseen off-target interactions.[3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in mitigating late-stage attrition.[2][4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine as a practical case study. We will dissect its structural motifs to predict potential off-target liabilities and outline a tiered, multi-assay strategy to build a robust selectivity profile. The methodologies described herein are grounded in industry best practices and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH) guidelines S7A and S7B.[5][6][7]
Part 1: Structural Analysis and Off-Target Prediction
The structure of this compound contains several key pharmacophores that offer clues to its potential biological interactions. A proactive analysis of these features allows for a more focused and intelligent screening strategy.
-
Morpholine Moiety: The morpholine ring is a common fragment in numerous approved drugs.[8][9] Its presence can confer favorable physicochemical properties, but it is also known to interact with a range of targets. While not inherently promiscuous, its derivatives have shown activity at various receptors and enzymes, necessitating a broad initial screen.[10]
-
Benzylamine Core: The N-methylbenzylamine scaffold is a classic pharmacophore that can interact with monoamine transporters (e.g., for serotonin, dopamine, norepinephrine) and a wide array of G-protein coupled receptors (GPCRs), particularly adrenergic, dopaminergic, and serotonergic subtypes.
-
Ether Linkage: The flexible ether linkage provides optimal spacing and orientation for the morpholine and benzylamine groups to engage with binding pockets, but also contributes to the overall lipophilicity of the molecule, which can sometimes correlate with non-specific binding.
Based on this analysis, a cross-reactivity investigation for this compound should prioritize screening against a panel of GPCRs (especially aminergic receptors), ion channels, and transporters.
Part 2: A Tiered Strategy for Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method for evaluating off-target activities, starting with a broad screen to identify potential liabilities, followed by more detailed studies to confirm and characterize these interactions.[11][12]
Caption: Tiered workflow for systematic cross-reactivity assessment.
Tier 1: Broad Panel Screening for Hazard Identification
The initial step involves screening the compound at a high concentration (typically 1-10 µM) against a broad panel of targets known to be implicated in adverse drug reactions.[4] Commercial panels like the Eurofins SafetyScreen44 or the WuXi Mini Safety 44 Panel are industry standards for this purpose.[11][13] These panels typically include:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, histaminic, and opioid receptors.
-
Ion Channels: Including the critical cardiac channel hERG (human Ether-à-go-go-Related Gene), as well as sodium and calcium channels.[14][15]
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Enzymes: Such as COX-1, COX-2, and various kinases.
The goal of this tier is not to determine precise potency, but to cast a wide net and flag any potential "hits" (typically defined as >50% inhibition or displacement in a binding assay) that warrant further investigation.
Tier 2 & 3: Dose-Response and Functional Validation
Any significant hits from the Tier 1 screen must be followed up with more detailed studies.
-
Dose-Response Confirmation: The first step is to confirm the interaction by running a full concentration-response curve in the same assay format (e.g., radioligand binding) to determine the potency (IC50 or Ki) of the compound at the off-target.
-
Functional Characterization: A binding hit does not reveal the functional consequence of the interaction. The compound could be an agonist, antagonist, or inverse agonist. Therefore, it is crucial to progress potent off-target hits into functional assays.[16] For example:
-
If the compound binds to a GPCR, a second messenger assay (e.g., measuring cAMP for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors) should be performed to determine its functional activity.[17][18]
-
For ion channel hits, particularly hERG, the gold-standard follow-up is a manual or automated patch-clamp electrophysiology assay to directly measure the inhibition of channel current.[14][19]
-
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal of these studies is to quantify the compound's selectivity. This is often expressed as a Selectivity Window or Selectivity Ratio , calculated by dividing the off-target potency by the on-target potency.
Selectivity Window = Off-Target IC50 / On-Target IC50
A larger selectivity window (e.g., >100-fold) is generally desired, indicating that the compound is significantly more potent at its intended target and less likely to cause off-target mediated side effects at therapeutic concentrations.[20]
Illustrative Comparison Table
Below is a hypothetical data summary for this compound, assuming its primary target is "Target X."
| Target | Class | Assay Type | Potency (IC50/Ki, µM) | Selectivity Window (vs. Target X) | Risk Assessment |
| Target X (Primary) | GPCR | Functional (cAMP) | 0.015 | - | On-Target Activity |
| Adrenergic α2A | GPCR | Radioligand Binding | 0.850 | 57-fold | Moderate Risk: Monitor for hypotension |
| Serotonin 5-HT2B | GPCR | Radioligand Binding | 1.200 | 80-fold | Moderate Risk: Monitor for valvulopathy |
| hERG Channel | Ion Channel | Patch Clamp | > 30 | > 2000-fold | Low Risk |
| Dopamine D2 | GPCR | Radioligand Binding | 5.600 | 373-fold | Low Risk |
| Muscarinic M1 | GPCR | Radioligand Binding | > 10 | > 667-fold | Very Low Risk |
This table allows for a clear, objective comparison of the compound's activity across different targets, immediately highlighting the most significant potential liabilities (in this case, the adrenergic and serotonergic receptors).
Part 4: Key Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. Below are outlines for key assays.
Protocol 1: Radioligand Binding Assay (GPCR Off-Target)
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
-
Methodology:
-
Preparation: Prepare cell membranes expressing the receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptor), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Automated Patch Clamp Electrophysiology (hERG Channel)
-
Objective: To determine the inhibitory effect (IC50) of the test compound on the hERG potassium channel current.[14]
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Assay Preparation: Plate the cells onto the specialized microfluidic chip of an automated patch-clamp system (e.g., QPatch or SyncroPatch).[14]
-
Seal Formation: The system automatically establishes a high-resistance "gigaseal" between the cell membrane and the chip aperture, isolating a patch of the membrane for recording.
-
Baseline Recording: Apply a specific voltage protocol recommended by regulatory bodies to elicit and measure the baseline hERG tail current.[21]
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Calculate the percent inhibition of the hERG tail current for each concentration relative to the vehicle control. Fit the concentration-response data to a sigmoid model to determine the IC50 value.
-
Caption: Hypothetical pathway of an off-target effect at the α2A-adrenergic receptor.
Conclusion
A thorough, systematic evaluation of cross-reactivity is indispensable in modern drug discovery. For a novel candidate like this compound, a strategy built on structural alerts, tiered screening, and functional validation is essential. By integrating broad binding screens with confirmatory dose-response and functional assays, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the objective comparison of on-target potency versus off-target liabilities, enabling informed decisions to prioritize candidates with the highest probability of success and the lowest risk of safety-related failure in clinical development.
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Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
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H. Lee, et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology. Springer. Retrieved from [Link]
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ICH. (n.d.). Safety Guidelines. Retrieved from [Link]
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IITRI. (n.d.). Safety Pharmacology. Retrieved from [Link]
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M. A. Valentijn, et al. (2013). The application of in vitro methods to safety pharmacology. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
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YouTube. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]
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In Vivo Efficacy Analysis: A Comparative Guide to N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine and the Standard of Care in Hepatocellular Carcinoma
Introduction
The landscape of oncology drug development is characterized by a continuous search for novel molecules that offer improved efficacy and safety profiles over existing treatments. This guide provides a comparative analysis of the in vivo efficacy of a promising investigational compound against a recognized standard of care for advanced hepatocellular carcinoma (HCC).
Due to the limited availability of public data on the initially specified molecule, N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine, this guide will focus on a structurally related and well-documented compound: N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine , hereafter referred to as Compound 7a , as designated in the primary literature.[1] This compound has demonstrated significant antitumor activity in preclinical models of HCC.
Our comparator is Sorafenib , a multi-kinase inhibitor that has been a cornerstone of first-line systemic therapy for advanced HCC for many years.[2][3] This guide will dissect the mechanistic underpinnings, compare the in vivo antitumor performance, and detail the experimental methodologies used to evaluate these two agents, providing researchers and drug development professionals with a comprehensive technical overview.
Mechanistic Foundations: Targeting Cancer's Core Processes
Understanding the mechanism of action is fundamental to interpreting efficacy data and predicting clinical potential. Compound 7a and Sorafenib operate through distinct, yet equally critical, anticancer pathways.
Compound 7a: Disrupting the Cellular Skeleton
Compound 7a has been identified as a potent anti-tubulin agent .[1] Its mechanism centers on the disruption of microtubule dynamics, which are essential for cell division.
Microtubules are dynamic polymers of α- and β-tubulin proteins that form the mitotic spindle—the cellular machinery responsible for segregating chromosomes during mitosis.[4][5][6] Anti-tubulin agents interfere with this process by either inhibiting the polymerization of tubulin into microtubules or by stabilizing the microtubules, preventing their necessary disassembly.[4][7] Compound 7a's activity leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from successfully dividing and ultimately triggering apoptosis (programmed cell death).[1] This targeted disruption of mitosis is a clinically validated strategy for cancer therapy.[8]
Caption: Mechanism of Compound 7a as an anti-tubulin agent.
Sorafenib: A Multi-Pronged Kinase Offensive
Sorafenib functions as a multi-kinase inhibitor , simultaneously blocking several signaling pathways that are crucial for tumor growth and angiogenesis (the formation of new blood vessels).[9][10] Its primary targets include:
-
Raf/MEK/ERK Pathway: This is a central signaling cascade that regulates cell proliferation and survival. By inhibiting Raf kinases, Sorafenib effectively shuts down this pro-growth signaling.[10]
-
VEGFR and PDGFR: These are receptor tyrosine kinases on the surface of endothelial cells. By blocking them, Sorafenib inhibits angiogenesis, effectively cutting off the tumor's blood and nutrient supply.[10][11]
This dual mechanism of directly inhibiting cancer cell proliferation and choking off its blood supply made Sorafenib a breakthrough therapy for hypervascular tumors like HCC.[2]
Comparative In Vivo Efficacy in a Hepatocellular Carcinoma Model
The most direct assessment of a compound's potential is its performance in a living system. Both Compound 7a and Sorafenib have been evaluated in preclinical xenograft models using the HepG2 human hepatocellular carcinoma cell line. This model is a standard for assessing the in vivo activity of potential liver cancer therapies.[12]
| Parameter | Compound 7a | Sorafenib (Representative Data) |
| Animal Model | Nude Mice with HepG2 Xenografts | Nude/SCID Mice with HepG2 Xenografts |
| Dosage | 50 mg/kg | 9 - 18 mg/kg |
| Administration | Intraperitoneal (i.p.) | Intravenous (i.v.) or Oral |
| Tumor Growth Inhibition | Significant inhibition observed | Significant inhibition observed |
| Reported Toxicity | No significant loss of body weight noted[1] | Generally well-tolerated in preclinical models |
Note: Direct head-to-head comparison is challenging without a single, unified study. The data presented is synthesized from separate studies to provide a representative comparison.
The data indicates that Compound 7a significantly inhibits tumor growth in a HepG2 xenograft model at a dose of 50 mg/kg.[1] Importantly, the study reported no significant loss of body weight in the treated animals, a key indicator of good tolerability at an efficacious dose.[1] Similarly, Sorafenib has been shown to effectively reduce tumor growth in various HepG2 xenograft studies, forming the basis of its clinical approval.[9][12][13]
Experimental Protocols: A Blueprint for In Vivo Assessment
The validity of efficacy data is intrinsically linked to the rigor of the experimental protocol. Below are detailed, step-by-step methodologies for conducting an in vivo xenograft study for both agents.
Protocol for Compound 7a Efficacy Study
This protocol is based on the methodology described for the evaluation of Compound 7a in a HepG2 xenograft model.[1]
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2). Cells are grown to ~80% confluency and harvested during the exponential growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are acclimatized for one week prior to the experiment.
-
Tumor Implantation: A suspension of 5 x 10^6 HepG2 cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow. Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²). When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups (n=5-10 per group).
-
Treatment Regimen:
-
Treatment Group: Administer Compound 7a at 50 mg/kg via intraperitoneal injection daily.
-
Control Group: Administer the vehicle (e.g., saline with 0.5% DMSO) on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is tumor growth inhibition at the end of the study (e.g., 21 days).
-
Euthanize animals if tumors exceed a predetermined size or if signs of distress are observed.
-
At the end of the study, tumors are excised and weighed.
-
Caption: Experimental workflow for an in vivo xenograft study.
Representative Protocol for Sorafenib Efficacy Study
This protocol is a generalized representation based on numerous preclinical studies of Sorafenib.[12][13]
-
Cell Culture & Animal Model: Steps 1 and 2 are identical to the protocol for Compound 7a.
-
Tumor Implantation: Step 3 is identical. Orthotopic models, where cells are injected into the liver, can also be used for higher clinical relevance but are more complex.[10][14]
-
Tumor Growth and Grouping: Step 4 is identical.
-
Treatment Regimen:
-
Treatment Group: Administer Sorafenib at a clinically relevant dose (e.g., 10-30 mg/kg) via oral gavage or intravenous injection daily.
-
Control Group: Administer the corresponding vehicle on the same schedule.
-
-
Monitoring and Endpoints: Step 6 is identical. Additional endpoints may include analysis of biomarkers in the tumor tissue, such as levels of phosphorylated ERK, to confirm target engagement.
Comparative Analysis and Future Outlook
The preclinical data positions Compound 7a as a promising anticancer agent with a distinct mechanistic profile from the established standard of care, Sorafenib .
-
Efficacy and Mechanism: Both agents demonstrate potent in vivo antitumor activity in HCC models. The key difference lies in their mechanism. Compound 7a's direct targeting of mitosis makes it a pure cytotoxic agent against proliferating cells. Sorafenib's multi-kinase inhibition provides a dual benefit of cytotoxicity and anti-angiogenesis, which is particularly effective in hypervascular tumors like HCC.[1][9]
-
Tolerability: The lack of significant body weight loss with Compound 7a is a highly encouraging sign of its therapeutic window.[1] While Sorafenib is effective, its clinical use can be associated with side effects like hand-foot skin reaction and diarrhea, stemming from its broad kinase inhibition profile.[2]
-
Potential for Combination and Resistance: The distinct mechanisms suggest potential for combination therapy. For instance, an anti-tubulin agent like Compound 7a could be combined with an anti-angiogenic agent to attack the tumor on multiple fronts. Furthermore, tumors that develop resistance to kinase inhibitors like Sorafenib might still be sensitive to a mitosis-disrupting agent like Compound 7a, offering a valuable second-line treatment option.
References
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Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work? [Online]. Available at: [Link]
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MDPI. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Online]. Available at: [Link]
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Comparative Analysis of the Cytotoxic Effects of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine on Cancerous versus Non-Cancerous Cell Lines
Abstract: This guide provides a comprehensive comparative analysis of the cytotoxic effects of the novel compound N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (herein designated as Cmpd-M4B) on cancerous versus non-cancerous cell lines. We delineate a series of robust experimental protocols, present illustrative data, and discuss the potential mechanisms underpinning the observed selective cytotoxicity. This document is intended for researchers in oncology, drug discovery, and cellular biology, offering a framework for the preliminary evaluation of novel therapeutic candidates.
Introduction: The Quest for Selective Cytotoxicity
A primary objective in modern oncology research is the development of therapeutic agents that exhibit high efficacy against malignant cells while sparing normal, healthy tissues. This selectivity is paramount to minimizing off-target effects and improving patient outcomes. The morpholine moiety, a heterocyclic amine, is a privileged scaffold in medicinal chemistry, known to be present in several approved drugs, including the kinase inhibitor Gefitinib. Its inclusion in novel chemical entities often aims to improve pharmacokinetic properties and target engagement.
The compound under investigation, this compound (Cmpd-M4B), is a novel synthetic molecule. Based on structural similarities to known inhibitors of the PI3K/Akt signaling pathway, we hypothesize that Cmpd-M4B may exert its cytotoxic effects through the modulation of this critical cell survival pathway, which is frequently dysregulated in various cancers. This guide details the experimental workflow designed to test this hypothesis and quantify the selective cytotoxicity of Cmpd-M4B.
Proposed Mechanism of Action: Targeting the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. In many cancer types, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. We propose that Cmpd-M4B acts as an inhibitor of PI3K (Phosphoinositide 3-kinase), preventing the phosphorylation and subsequent activation of Akt. This, in turn, is expected to release the inhibition of pro-apoptotic proteins like BAD and the transcription factor FOXO1, ultimately leading to programmed cell death.
Figure 1: Proposed mechanism of Cmpd-M4B action via inhibition of the PI3K/Akt signaling pathway.
Experimental Design & Workflow
To validate our hypothesis and assess the cytotoxic profile of Cmpd-M4B, a multi-tiered experimental approach was designed. This workflow ensures a comprehensive evaluation, from broad cytotoxicity screening to more detailed mechanistic studies.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
The core principle of chemical waste management is unwavering adherence to the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), which mandates "cradle-to-grave" management of hazardous materials.[2][3] This guide is designed to empower your laboratory team to manage this responsibility with scientific rigor and uncompromised safety.
Part 1: Hazard Characterization and Waste Profile
Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on its chemical structure, N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is classified as an amine. Amines as a class exhibit distinct chemical properties that dictate their handling and disposal requirements.[4][5]
Anticipated Hazard Profile:
The primary hazards are inferred from SDS data for structurally similar amines, such as N-Methylbenzylamine and other corrosive amine compounds.[6][7]
| Hazard Category | Anticipated Risk & Scientific Rationale | Supporting Evidence from Analogous Compounds |
| Corrosivity | The lone pair of electrons on the nitrogen atoms makes the molecule basic (alkaline).[4] Like most amines, it is expected to be corrosive, causing severe skin burns and eye damage upon contact.[6][7] | UN 2735 Transport Classification: Amines, liquid, corrosive, n.o.s.[7] |
| Toxicity | Expected to be harmful if swallowed or in contact with skin. Inhalation of vapors or mists should be avoided.[7][8] | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage). |
| Reactivity | As a base, it will react exothermically, and potentially violently, with acids.[4] It is also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[8][9] | Store acids and bases separately. Keep acids apart from cyanides or sulfides.[10] |
| Environmental Hazard | Many complex organic amines are harmful to aquatic life, potentially with long-lasting effects. Therefore, drain disposal is strictly prohibited.[5][10] | H402 (Harmful to aquatic life). |
| Combustibility | The compound is a combustible organic material. Combustion can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][7] | Vapors may form explosive mixtures with air upon intense heating.[7] |
Due to these characteristics, This compound must be treated as hazardous chemical waste.
Part 2: Step-by-Step Laboratory Waste Collection Protocol
Proper collection and storage at the point of generation—the Satellite Accumulation Area (SAA)—is the foundation of a compliant disposal process.[2][3][10]
Step 1: Select a Compatible Waste Container
-
Action: Use a designated hazardous waste container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass.
-
Causality: Amines are alkaline and corrosive; they must not be stored in metal containers with which they can react.[11] The container must have a secure, vapor-tight screw cap to prevent the release of fumes.[10][12]
Step 2: Label the Container Before Use
-
Action: Affix a completed hazardous waste label to the empty container. The label must include:
-
Causality: Federal and local regulations require clear labeling to ensure safe handling, proper segregation, and correct final disposal by waste management professionals.[2][10] This is a critical step in preventing accidental mixing of incompatible chemicals.
Step 3: Segregate and Store Waste
-
Action: Store the designated waste container in a clearly marked Satellite Accumulation Area (SAA) within the laboratory.[10] This container must be physically segregated from all acidic and oxidizing waste streams.
-
Causality: The fundamental principle of chemical safety is to prevent unintended reactions. Storing basic amine waste separately from acidic waste mitigates the risk of violent neutralization reactions.[5][10]
-
Best Practice: Use secondary containment (e.g., a plastic tub) for your liquid waste container to contain any potential leaks.[10][12] The SAA must be under the direct supervision of laboratory personnel.[11]
Step 4: Waste Accumulation and Removal
-
Action: Keep the waste container securely capped at all times, except when adding waste.[10][12] Do not overfill; containers should be filled to no more than 90% capacity to allow for vapor expansion.[11] Once the container is full, or has been in the SAA for up to one year (for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department for pickup.[10]
-
Causality: Proper capping minimizes exposure to personnel and prevents the release of vapors into the laboratory. Adhering to institutional timelines for removal ensures compliance with EPA storage limits.[2][13]
Caption: Waste Segregation and On-Site Management Workflow.
Part 3: Emergency Procedures for Spills
Accidents require immediate and correct action. All personnel must be trained in these procedures.
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Protect Yourself: Don appropriate Personal Protective Equipment (PPE) before attempting any cleanup. This includes:
-
Ventilate: Work under a chemical fume hood if the spill is contained there.[8] Increase ventilation in the lab by opening sashes.
-
Contain & Absorb: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use paper towels or other combustible materials.
-
Collect & Dispose: Carefully scoop the absorbent material and contaminated soil into a designated waste container.[9] Seal the container and label it as hazardous waste, detailing the contents (e.g., "Vermiculite with this compound").
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. Wash hands and any affected skin thoroughly.
Part 4: Final Disposal - The Professional Mandate
Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer system or in the regular trash.[5][12]
-
Institutional EHS is Key: The final step is to coordinate with your organization's EHS department or a licensed hazardous waste disposal contractor.[5][11] They are trained and equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[2]
-
Documentation: Maintain meticulous records of your waste generation and disposal as required by your institution and regulatory bodies. This is a crucial part of the "cradle-to-grave" responsibility.[5]
By implementing this structured, scientifically-grounded disposal plan, you ensure the safety of your personnel, protect the environment, and uphold the integrity of your research operations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

